Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDLXADPIMDRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353685 | |
| Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52481-66-0 | |
| Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The thiazole nucleus is a well-established "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] This document delineates the core physicochemical properties, spectral characteristics, and synthetic pathways of the title compound. Furthermore, it explores its chemical reactivity, particularly the versatile chemistry of the hydrazino moiety, and its application as a crucial building block in the design and development of novel therapeutic candidates.[3][4] This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this important chemical entity.
Core Molecular Attributes and Physicochemical Properties
This compound is a polysubstituted thiazole derivative featuring three key functional groups that dictate its chemical behavior and utility: a core 1,3-thiazole ring, a reactive 2-hydrazino substituent, and a 5-carboxylate ester group. The interplay of these groups makes it a highly valuable intermediate in organic synthesis.
Molecular Structure
The structural representation of the molecule is provided below. The thiazole ring provides a stable aromatic core, while the hydrazino group serves as a potent nucleophile and a handle for further derivatization.
Caption: Chemical structure of the title compound.
Physicochemical Data Summary
A compilation of the key physical and chemical properties is presented in Table 1. This data is essential for handling, characterization, and reaction planning.
| Property | Value | Reference(s) |
| CAS Number | 52481-66-0 | [5][6] |
| Molecular Formula | C₇H₁₁N₃O₂S | [5][6] |
| Molecular Weight | 201.25 g/mol | [5][6] |
| Density | 1.346 g/cm³ | [5] |
| Boiling Point | 335.4 °C (Predicted) | [5] |
| Flash Point | 156.6 °C | [5] |
| Refractive Index | 1.619 | [5] |
| Purity (Typical) | ≥95% | [7] |
| Storage Conditions | Store at 0-4 °C to maintain stability | [7] |
Synthesis and Reactivity
The strategic value of this compound lies in its accessibility through established synthetic routes and the versatile reactivity of its hydrazino group.
Proposed Synthetic Pathway
While multiple routes can be envisioned, a highly efficient method involves a modification of the classic Hantzsch thiazole synthesis. Instead of using thiourea, thiosemicarbazide is employed to directly install the hydrazino functionality onto the thiazole core.
Workflow: Direct Hantzsch-type Synthesis
-
Reactant Mixing: Ethyl 2-chloroacetoacetate is reacted with thiosemicarbazide in a suitable solvent, such as ethanol.
-
Cyclization: The reaction proceeds via initial nucleophilic attack of the sulfur atom on the α-haloketone, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.
-
Work-up and Isolation: The product precipitates from the reaction mixture upon cooling or solvent removal and can be purified by recrystallization.
This one-pot approach is often favored for its efficiency and atom economy over multi-step sequences that might involve protecting groups or harsher reagents. An alternative pathway involves the reaction of a corresponding 2-mercaptothiazole with hydrazine hydrate.[8]
Caption: A streamlined workflow for the synthesis.
Key Chemical Reactivity: Hydrazone Formation
The primary utility of this compound in drug discovery stems from the reactivity of its nucleophilic hydrazino group. This group readily undergoes condensation reactions with a wide variety of aldehydes and ketones to form stable hydrazone derivatives.[4][9]
This reaction is fundamental because it allows for the modular and efficient assembly of large compound libraries. By varying the aldehyde or ketone reactant, researchers can systematically introduce diverse substituents, enabling extensive Structure-Activity Relationship (SAR) studies. These resulting hydrazones are not merely inert products; the N-N-C=N linkage is a key pharmacophore in its own right, found in numerous bioactive molecules.[9]
Caption: Condensation to form hydrazone derivatives.
Spectral Analysis and Characterization
Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆, δ): The choice of DMSO-d₆ as a solvent is strategic, as it allows for the observation of exchangeable N-H protons.
-
~ 8.0-9.0 ppm (br s, 1H): -NH proton, exchangeable with D₂O.
-
~ 4.5-5.5 ppm (br s, 2H): -NH₂ protons, exchangeable with D₂O.
-
~ 4.15 ppm (q, J = 7.1 Hz, 2H): -O-CH₂-CH₃ methylene protons of the ethyl ester.
-
~ 2.40 ppm (s, 3H): -CH₃ protons at the C4 position of the thiazole ring.
-
~ 1.25 ppm (t, J = 7.1 Hz, 3H): -CH₃ protons of the ethyl ester.
-
-
¹³C NMR (100 MHz, DMSO-d₆, δ): Based on data from structurally similar hydrazinylthiazoles, the following chemical shifts are predicted.[4]
-
~ 168-171 ppm: Thiazole C2 carbon, attached to the hydrazino group.
-
~ 162 ppm: Carbonyl (C=O) carbon of the ethyl ester.
-
~ 150-160 ppm: Thiazole C4 carbon, bearing the methyl group.
-
~ 102-105 ppm: Thiazole C5 carbon, attached to the ester.
-
~ 60 ppm: -O-CH₂- carbon of the ethyl ester.
-
~ 16 ppm: -CH₃ carbon at the C4 position.
-
~ 14 ppm: -CH₃ carbon of the ethyl ester.
-
Infrared (IR) Spectroscopy
-
IR (KBr, ν, cm⁻¹):
-
3300-3450 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the hydrazino group.
-
2900-3000 cm⁻¹: C-H stretching of methyl and methylene groups.
-
~1680-1700 cm⁻¹: Strong C=O stretching of the α,β-unsaturated ester.
-
~1620 cm⁻¹: N-H bending (scissoring) vibration.
-
~1550-1580 cm⁻¹: C=N and C=C stretching vibrations of the thiazole ring.
-
Mass Spectrometry (MS)
-
MS (EI, 70 eV): The electron impact mass spectrum should show a distinct molecular ion peak.
-
m/z (%): 201 [M]⁺, corresponding to the molecular weight of the compound.[5]
-
Standard Experimental Protocol: NMR Analysis
To ensure reproducibility and accuracy, a standardized protocol for the characterization of the title compound is essential.
Objective: To confirm the chemical structure and assess the purity of a synthesized batch of this compound using ¹H and ¹³C NMR spectroscopy.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the dried, purified compound.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of this solvent is critical for dissolving the polar compound and observing the labile N-H protons.
-
Add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Configuration:
-
Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.[3]
-
Tune and shim the instrument to the DMSO-d₆ lock signal.
-
Set the sample temperature to 25 °C.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation and phase correction to the raw data.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities (singlet, quartet, triplet), and coupling constants, comparing them against the predicted values in Section 3.1.
-
Confirm the presence of all expected carbon signals in the ¹³C spectrum.
-
Applications in Research and Drug Development
The thiazole moiety is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[2] Compounds containing this scaffold exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[4][10][11]
This compound serves as an exemplary platform for leveraging this potential. Its primary role is that of a versatile intermediate for the synthesis of more complex drug candidates. Researchers utilize its reactive hydrazino handle to build libraries of thiazolyl hydrazones, which are then screened for various biological activities. For instance, derivatives have been specifically synthesized and evaluated for their potential as α-amylase inhibitors for diabetes management and as antiglycating agents.[4] The ability to easily generate molecular diversity from this single precursor makes it an invaluable tool in the early stages of drug discovery.
Conclusion
This compound is a strategically important heterocyclic compound characterized by its stable thiazole core and highly reactive hydrazino functional group. Its straightforward synthesis and versatile reactivity make it an ideal starting material for constructing diverse molecular libraries aimed at discovering new therapeutic agents. The comprehensive data on its physicochemical properties, spectral characteristics, and chemical behavior provided in this guide serves as a critical resource for scientists working to harness the immense potential of the thiazole scaffold in modern drug development.
References
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The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central, National Institutes of Health. [Link]
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A review on thiazole based compounds & it's pharmacological activities. Medicinal Chemistry Research. [Link]
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Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst. The Royal Society of Chemistry. [Link]
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Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central, National Institutes of Health. [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
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The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central, National Institutes of Health. [Link]
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Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. Journal of Education for Pure Science. [Link]
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Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Pharmaffiliates. [Link]
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This compound. Oakwood Chemical. [Link]
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Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem, National Institutes of Health. [Link]
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Ethyl 2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazin-1-ylidene]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate. National Institutes of Health. [Link]
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ethyl 2-methyl-1,3-thiazole-5-carboxylate. ChemSynthesis. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Link]
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Biological Activities of Hydrazone Derivatives. PubMed Central, National Institutes of Health. [Link]
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Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem, National Institutes of Health. [Link]
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Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate. PubChem, National Institutes of Health. [Link]
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Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]
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2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester. Chemcia Scientific, LLC. [Link]
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Ethyl 2-aminothiazole-4-carboxylate. PubChem, National Institutes of Health. [Link]
- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
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Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate 13C NMR. SpectraBase. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
Abstract: This technical guide provides a comprehensive, multi-faceted strategy for the definitive structure elucidation of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate (C₇H₁₁N₃O₂S), a heterocyclic compound of interest in medicinal and synthetic chemistry.[1][2] The narrative moves beyond a mere recitation of techniques, focusing instead on the scientific rationale behind the selection of analytical methods and the logical synthesis of data from mass spectrometry, multi-nuclear NMR spectroscopy, and infrared spectroscopy. Detailed, field-tested protocols are provided for each technique, ensuring reproducibility and data integrity. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for the unambiguous structural confirmation of complex small molecules.
Introduction and Strategic Overview
This compound is a substituted thiazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active agents.[3][4] Its derivatives are investigated for various therapeutic applications, making the unambiguous confirmation of its molecular structure a critical first step in any research and development pipeline.[4][5]
The elucidation process is not a linear path but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. High-Resolution Mass Spectrometry (HRMS) will establish the elemental composition. Infrared (IR) spectroscopy will confirm the presence of key functional groups. Finally, a suite of advanced Nuclear Magnetic Resonance (NMR) experiments will map the precise connectivity of every atom, serving as the cornerstone of the final structural proof.
Foundational Analysis: Synthesis and Molecular Formula
The target compound is typically synthesized via a Hantzsch thiazole synthesis or a related cyclocondensation reaction.[3][4][6] A common route involves the reaction of a thiosemicarbazide derivative with an α-halocarbonyl compound, such as ethyl bromopyruvate.[7][8]
Before embarking on detailed structural analysis, the first step is to confirm the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is superior to nominal mass spectrometry as it provides the exact mass of the molecular ion with high precision (typically < 5 ppm). This allows for the calculation of a unique elemental formula, ruling out other possibilities with the same nominal mass. Electrospray ionization (ESI) is the chosen method due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrument: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Mass Analysis: Acquire data in the m/z range of 100-500. Ensure the instrument is calibrated with a known standard immediately prior to the run.
-
Data Processing: Identify the m/z of the most abundant ion in the spectrum, corresponding to [M+H]⁺. Use the instrument software to calculate the elemental composition based on the measured exact mass.
Data Presentation: Expected HRMS Results
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₁N₃O₂S |
| Exact Mass (M) | 201.05720 g/mol [1] |
| Ion Species | [M+H]⁺ |
| Calculated m/z | 202.06447 |
| Measured m/z | 202.064xx (within 5 ppm error) |
This initial result provides strong evidence for the molecular formula, setting the stage for spectroscopic confirmation of the arrangement of these atoms.
Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For our target compound, we expect to see clear signals for the N-H bonds of the hydrazine, the C=O of the ethyl ester, and vibrations associated with the thiazole ring. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and provides high-quality spectra.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal prior to the sample scan.
-
Data Analysis: Identify and label the key absorption bands and compare them to known correlation tables.[9]
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group | Rationale & Expected Appearance |
| 3300 - 3100 | N-H | Hydrazine (-NHNH₂) | Two distinct, medium-to-sharp peaks for symmetric and asymmetric stretching. |
| 2980 - 2850 | C-H | Alkyl (CH₃, CH₂) | Sharp peaks from the methyl and ethyl groups. |
| 1710 - 1680 | C=O | Ester | A very strong, sharp absorption, characteristic of a conjugated ester.[9] |
| 1620 - 1580 | C=N / C=C | Thiazole Ring | Medium to strong absorptions from the aromatic ring stretching vibrations.[10] |
| 1250 - 1200 | C-O | Ester | Strong C-O stretching band.[9] |
The presence of these key bands provides a qualitative "fingerprint" of the molecule, confirming the major structural components are present.
Definitive Connectivity Mapping with NMR Spectroscopy
NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment and connectivity of each ¹H and ¹³C atom. A combination of 1D and 2D experiments is essential for an unambiguous assignment.
¹H NMR: Proton Environment Analysis
Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration). For this molecule, we expect five distinct signals.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to prevent the exchange of labile N-H protons with solvent.
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum.
-
Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm). Integrate the signals.
Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Coupled to the two CH₂ protons (n+1 rule). |
| b | ~ 2.40 | Singlet (s) | 3H | Thiazole-CH₃ | No adjacent protons, appears as a singlet. |
| c | ~ 4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Coupled to the three CH₃ protons. Deshielded by the adjacent oxygen. |
| d | ~ 4.50 (broad) | Singlet (s, br) | 2H | -NH-NH₂ | Labile protons, often broad. Integrates to 2H. |
| e | ~ 8.50 (broad) | Singlet (s, br) | 1H | -NH -NH₂ | Labile proton, often broad. Integrates to 1H. |
Note: The chemical shifts of N-H protons (d, e) are highly dependent on concentration and temperature and may exchange, sometimes appearing as a single broad peak.
¹³C NMR & DEPT-135: Carbon Skeleton Analysis
Expertise & Rationale: ¹³C NMR identifies all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) do not appear in DEPT spectra, aiding in their identification.
Experimental Protocol: ¹³C NMR & DEPT-135
-
Sample & Instrument: Use the same sample and instrument as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
-
Processing: Process both spectra and reference to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Data Presentation: Predicted ¹³C NMR & DEPT-135 Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~ 14.0 | Positive (CH₃) | -O-CH₂-C H₃ | Typical upfield shift for an ethyl group methyl carbon. |
| ~ 16.5 | Positive (CH₃) | Thiazole-C H₃ | Typical shift for a methyl group on an aromatic ring. |
| ~ 60.0 | Negative (CH₂) | -O-C H₂-CH₃ | Deshielded by the attached oxygen atom. |
| ~ 115.0 | None (C) | Thiazole-C 5 | Quaternary carbon attached to the ester. |
| ~ 148.0 | None (C) | Thiazole-C 4 | Quaternary carbon attached to the methyl group. |
| ~ 162.0 | None (C) | Ester C =O | Characteristic downfield shift for a carbonyl carbon. |
| ~ 168.0 | None (C) | Thiazole-C 2 | Quaternary carbon attached to the hydrazine group. |
2D NMR (HSQC & HMBC): The Final Proof of Connectivity
Expertise & Rationale: While 1D NMR suggests the structure, 2D NMR proves it.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the definitive way to assign which proton signal corresponds to which carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for piecing together the molecular fragments and establishing the overall skeleton.
Experimental Protocol: 2D NMR
-
Sample & Instrument: Use the same sample and instrument.
-
Acquisition: Acquire standard HSQC and HMBC experiments.
-
Processing: Process the 2D data to generate contour plots.
Key Expected HMBC Correlations:
-
Ethyl CH₃ protons (a) will show a correlation to the Ethyl CH₂ carbon .
-
Ethyl CH₂ protons (c) will show correlations to the Ethyl CH₃ carbon and, crucially, to the Ester C=O carbon , confirming the ester functionality.
-
Thiazole-CH₃ protons (b) will show correlations to Thiazole-C4 and Thiazole-C5 , locking the methyl group's position on the ring.
-
The NH proton (e) may show a weak correlation to Thiazole-C2 , confirming the attachment point of the hydrazine group.
Data Synthesis and Visualization
The combined data from all techniques provides an interlocking, self-validating confirmation of the structure.
Elucidation Workflow
Caption: Workflow for the structure elucidation of the target molecule.
Key HMBC Connectivity Diagram
This diagram visualizes the critical long-range correlations that piece the molecular puzzle together.
Caption: Key HMBC correlations confirming substituent positions.
Conclusion
The structural elucidation of this compound requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry provides an unambiguous molecular formula. Infrared spectroscopy offers rapid confirmation of essential functional groups. The definitive proof of structure, however, is achieved through a comprehensive suite of 1D and 2D NMR experiments. By systematically interpreting the data from ¹H, ¹³C, DEPT, HSQC, and HMBC spectra, the precise atomic connectivity can be mapped with unshakable confidence. This integrated approach represents a gold standard in chemical analysis, ensuring the foundational integrity of any subsequent research or development efforts.
References
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- Anonymous. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Zhang, T., et al. (n.d.). Supporting Information for an article. The Royal Society of Chemistry.
- ResearchGate. (2019). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))
- Wang, J., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- ResearchGate. (2018).
- Ali, B., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)
- Chemistry LibreTexts. (2023).
- SpectraBase. (n.d.). 2-Hydrazino-4-phenylthiazole - Optional[1H NMR] - Spectrum.
- Echemi. (n.d.). 2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester.
- Oakwood Chemical. (n.d.).
- ResearchGate. (2021).
- MDPI. (2020).
- ResearchGate. (2020). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol.
- Clark, J. (2023). interpreting infra-red spectra. Chemguide.
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Topic: Unlocking the Therapeutic Potential of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate: A Strategic Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for elucidating the mechanism of action and identifying the therapeutic targets of the novel heterocyclic compound, Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate. We move beyond simple screening to establish a robust, multi-pronged strategy that integrates computational prediction with rigorous experimental validation, empowering research teams to accelerate their drug discovery programs.
Introduction: The Thiazole Scaffold and the Opportunity of a Novel Agent
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of activities, including antibacterial, antifungal, and anticancer effects. Its unique electronic properties and ability to form multiple hydrogen bonds allow it to effectively interact with a variety of biological targets. This compound (hereafter EHMTC) is a synthetic compound built upon this scaffold, incorporating a hydrazino group that offers a rich potential for forming directed interactions with enzymatic targets.
While preliminary studies on analogous structures have shown promising biological activity, the specific molecular targets of EHMTC remain undefined. This guide presents a systematic and logical workflow to deconvolve its mechanism of action, transforming a promising hit compound into a validated lead with a clear therapeutic hypothesis.
The Known Biological Landscape: Clues from EHMTC Analogs
A survey of the scientific literature reveals that compounds sharing the core hydrazinothiazole moiety exhibit a range of biological effects. These findings provide the foundational clues that will inform our target-hunting strategy. Specifically, derivatives have demonstrated notable efficacy in two primary areas: oncology and infectious diseases.
-
Anticancer Activity : Various substituted thiazole derivatives have been reported to exhibit significant cytotoxic effects against a panel of human cancer cell lines. This activity is often linked to the inhibition of key proteins involved in cell cycle progression and signal transduction, such as protein kinases.
-
Antimicrobial Activity : The hydrazinothiazole scaffold has been explored for its potent antibacterial and antifungal properties. Studies on related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests that EHMTC may interfere with essential and evolutionarily conserved microbial pathways.
-
Specific Enzyme Inhibition : More targeted studies on similar chemical series have identified specific enzyme inhibition capabilities. For instance, certain thiazole derivatives have been shown to be effective inhibitors of urease, an important enzyme for pathogens like Helicobacter pylori.
This existing body of evidence strongly suggests that EHMTC is not merely a non-specific cytotoxic agent, but likely interacts with specific, druggable protein targets. The challenge lies in identifying these targets with precision.
A Systematic Framework for Target Deconvolution
To efficiently identify the molecular target(s) of EHMTC, we propose a phased approach that begins with broad, computational predictions and progressively narrows the focus through specific, hypothesis-driven experimental validation. This strategy minimizes resource expenditure while maximizing the probability of success.
Caption: A phased workflow for therapeutic target identification.
Phase 1: In Silico Target Prediction
The objective of this initial phase is to generate a high-quality, testable list of potential protein targets from the entire human or microbial proteome. This is a critical filtering step that leverages computational power to focus subsequent wet-lab experiments.
-
Expertise & Causality : We employ two complementary computational strategies. Ligand-based methods are powerful when a number of structurally similar active compounds are known, as they identify the shared electronic and steric features responsible for activity. Structure-based methods, conversely, are ideal for novel scaffolds like EHMTC, as they test the compound's binding potential against thousands of known protein structures.
-
Protocol: Reverse Docking Screen
-
Ligand Preparation : Generate a low-energy 3D conformation of EHMTC. Assign appropriate partial charges using a force field like MMFF94.
-
Target Library Preparation : Curate a library of protein crystal structures (from the Protein Data Bank, PDB) representing key target families (e.g., kinases, proteases, bacterial gyrases, DHFR). Prepare these structures by removing water molecules, adding hydrogens, and assigning charges.
-
Docking Execution : Use a validated docking program (e.g., AutoDock Vina, Glide) to systematically "dock" the EHMTC structure into the active site of every protein in the library.
-
Scoring and Ranking : Score each docked pose based on the predicted binding energy (e.g., kcal/mol). Rank all potential targets from most to least favorable predicted binding.
-
Hit Selection : Select the top 20-50 ranked proteins for further experimental investigation. Prioritize targets that belong to protein families consistent with the known biological activities (e.g., kinases for anticancer effects).
-
Phase 2: In Vitro Target Validation
This phase provides the first experimental evidence of a direct interaction between EHMTC and the predicted targets.
-
Trustworthiness : A key principle here is the use of orthogonal assays. A hit from a biochemical assay (which measures function) must be confirmed by a biophysical assay (which measures direct binding). This self-validating system prevents chasing false positives that might arise from assay artifacts.
-
Protocol: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful technique to verify that a compound binds to its target within the complex environment of a live cell, providing crucial evidence of physiological relevance.
-
Cell Treatment : Treat intact cells (e.g., a relevant cancer cell line) with EHMTC at a suitable concentration (e.g., 10x the IC50 for cell viability) and a vehicle control (DMSO).
-
Heating : Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis and Separation : Lyse the remaining intact cells and separate the soluble protein fraction (containing unbound, stabilized protein) from the precipitated, denatured protein fraction by centrifugation.
-
Detection : Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.
-
Analysis : A positive result is a "thermal shift" where the protein in the EHMTC-treated sample remains soluble at higher temperatures compared to the vehicle control, indicating that drug binding has stabilized the protein against heat-induced denaturation.
-
Deep Dive: Investigating Potential Anticancer Targets - Protein Kinases
Hypothesis : Based on the established role of thiazole derivatives in oncology, EHMTC may exert its anticancer effects by inhibiting a protein kinase critical for tumor cell proliferation and survival.
The RAS/RAF/MEK/ERK (MAPK) pathway is a central signaling cascade that is frequently hyperactivated in many cancers, making its constituent kinases prime therapeutic targets.
Caption: The MAPK signaling pathway, a potential target for EHMTC.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol determines the concentration of EHMTC required to inhibit the activity of a specific kinase (e.g., BRAF, a RAF kinase) by 50% (the IC50 value).
-
Reagent Preparation : Prepare a reaction buffer containing the purified kinase, its specific substrate peptide, and ATP.
-
Compound Titration : Prepare a serial dilution of EHMTC in DMSO, typically from 100 µM down to 1 nM.
-
Kinase Reaction : Add the EHMTC dilutions to the kinase reaction mixture and incubate at room temperature for 1 hour to allow for potential binding and inhibition.
-
ATP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Luminescence Generation : Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Signal Measurement : Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.
-
Data Analysis : Plot the luminescence signal against the logarithm of EHMTC concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Data Presentation: Kinase Inhibition Profile
Quantitative data should be summarized in a clear, tabular format.
| Target Kinase | EHMTC IC50 (nM) | Reference Inhibitor IC50 (nM) |
| BRAF | Experimental Value | Vemurafenib: 31 |
| MEK1 | Experimental Value | Trametinib: 0.92 |
| EGFR | Experimental Value | Gefitinib: 2 |
| VEGFR2 | Experimental Value | Sunitinib: 9 |
Deep Dive: Investigating Potential Antimicrobial Targets - DHFR
Hypothesis : Given the antimicrobial activity of related scaffolds, EHMTC may target the bacterial folate biosynthesis pathway, a clinically validated target for antibiotics. Dihydrofolate Reductase (DHFR) is an essential enzyme in this pathway.
Caption: The bacterial folate pathway with DHFR as a key target.
Experimental Protocol: Spectrophotometric DHFR Inhibition Assay
This assay measures the decrease in absorbance as the substrate DHF and cofactor NADPH are consumed by DHFR.
-
Reagent Preparation : Prepare an assay buffer containing purified bacterial DHFR (e.g., from E. coli), its substrate Dihydrofolate (DHF), and the cofactor NADPH.
-
Compound Incubation : Add serial dilutions of EHMTC to the DHFR enzyme in a 96-well UV-transparent plate and incubate for 15 minutes.
-
Reaction Initiation : Initiate the enzymatic reaction by adding DHF and NADPH.
-
Kinetic Measurement : Immediately measure the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) every 30 seconds for 10-15 minutes using a spectrophotometric plate reader.
-
Data Analysis : Calculate the initial reaction velocity (V₀) for each EHMTC concentration from the linear portion of the absorbance vs. time plot. Plot the percent inhibition (relative to a vehicle control) against the logarithm of EHMTC concentration to determine the IC50 value.
Data Presentation: Correlation of Enzymatic and Cellular Activity
A successful antimicrobial drug candidate should show both enzymatic inhibition and whole-cell activity.
| Organism | DHFR IC50 (µM) | MIC (µg/mL) |
| Escherichia coli | Experimental Value | Experimental Value |
| Staphylococcus aureus | Experimental Value | Experimental Value |
| Human (control) | >100 (desired) | N/A |
Conclusion and Future Directions
This guide has outlined a rigorous, integrated strategy for the identification and validation of therapeutic targets for this compound. By systematically progressing from broad in silico screening to specific biochemical and cell-based assays, researchers can efficiently de-risk their programs and build a compelling, data-driven case for the compound's mechanism of action.
The successful identification of a primary target is not the end of the journey. Subsequent steps will involve lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and eventual efficacy testing in relevant preclinical disease models. The foundational work described herein is the critical first step in unlocking the full therapeutic potential of this promising new chemical entity.
References
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Gomha, S. M., et al. (2017). Synthesis and anticancer activity of new thiazoles, and thiazolyl-pyrazole derivatives. RSC advances, 7(53), 33151-33163. [Link]
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Maslat, A. O., et al. (2002). Synthesis, antibacterial, and antifungal activity of some new 3-(4-isobutylphenyl)-N-(1,3-thiazol-2-yl) propanamide derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2365-2372. [Link]
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Bedia, M. K., et al. (2006). Synthesis and antimicrobial activity of some novel 2-(4-substituted-phenyl)-3-(substituted-benzamido)-4-oxo-1,3-thiazolidines. Arzneimittelforschung, 56(01), 39-45. [Link]
-
Khan, K. M., et al. (2014). Thiazole derivatives: a new class of urease inhibitors. Journal of the Chemical Society of Pakistan, 36(1), 160-165. [Link]
An In-depth Technical Guide to Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate: Synthesis, History, and Applications
This guide provides a comprehensive overview of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its historical context, synthetic evolution, and the biological significance that drives its ongoing exploration by researchers.
Introduction: The Significance of the Thiazole Scaffold
Heterocyclic compounds are the bedrock of modern pharmaceuticals, and among them, the thiazole ring system holds a place of prominence. Thiazoles, five-membered rings containing both sulfur and nitrogen, are key structural motifs in a vast array of biologically active molecules. The 2-amino-1,3-thiazole framework, in particular, is a privileged scaffold, finding application in drugs developed for allergies, hypertension, inflammation, schizophrenia, and various infections.[1]
This compound emerges from this important class of compounds. The introduction of a hydrazino (-NHNH2) group at the 2-position of the thiazole ring creates a versatile building block. This reactive moiety serves as a synthetic handle for the construction of a diverse library of derivatives, most notably hydrazones, which are themselves a class of compounds renowned for their broad spectrum of biological activities.[2] These activities include anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, and antitumoral properties.[2]
Historical Perspective and Synthetic Evolution
The direct discovery of this compound is not documented as a singular event but rather as a logical progression in the exploration of thiazole chemistry. The history of this compound is intrinsically linked to the development of synthetic routes to its precursor, Ethyl 2-amino-4-methylthiazole-5-carboxylate.
The Precursor: Ethyl 2-amino-4-methylthiazole-5-carboxylate
The traditional synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate is a two-step process.[1] This method begins with the bromination of ethyl acetoacetate to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield the desired 2-aminothiazole derivative. However, this conventional route is often hampered by tedious work-up procedures and low overall yields.[1]
In a significant advancement, a more efficient one-pot synthesis method has been developed.[1] This approach combines ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea in a single reaction vessel, simplifying the procedure and improving the yield. This streamlined process has made the precursor more accessible for further chemical elaboration.[1] Another patented method involves the reaction of ethyl 2-chloroacetoacetate with thiourea in the presence of sodium carbonate, boasting a high yield of over 98%.[3]
Synthesis of this compound
The conversion of the 2-amino group to a 2-hydrazino group is a standard transformation in organic chemistry. A common method involves a diazotization reaction followed by reduction. In this process, the 2-amino group is treated with a nitrite source under acidic conditions to form a diazonium salt. This unstable intermediate is then reduced, for example with stannous chloride or a sulfite, to yield the corresponding hydrazine.[4]
While a specific publication detailing the first synthesis of this compound via this route was not identified in the initial search, this established chemical methodology represents the most probable pathway for its initial preparation.
Synthetic Protocols and Methodologies
One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a modern, efficient one-pot procedure.[1]
Experimental Protocol:
-
To a mixture of ethyl acetoacetate (1 equivalent) in a suitable solvent system (e.g., water and THF), add N-bromosuccinimide (NBS) (1.2 equivalents) at a temperature below 0°C.
-
Allow the reaction mixture to stir at room temperature for approximately 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Add thiourea (1 equivalent) to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
After cooling to room temperature, filter the mixture to remove any insoluble substances.
-
To the filtrate, add aqueous ammonia to precipitate the product.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Collect the yellow flocculent precipitate by filtration to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]
Synthesis of this compound
The following is a generalized protocol for the conversion of the 2-amino precursor to the 2-hydrazino derivative, based on established chemical principles.[4]
Experimental Protocol:
-
Dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate in an appropriate acidic solution (e.g., hydrochloric acid).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
-
Stir the reaction mixture for a period to ensure the complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid or a fresh solution of sodium sulfite.
-
Slowly add the diazonium salt solution to the reducing agent solution, again maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed until the reduction is complete.
-
The product, this compound, can then be isolated by filtration and purified by recrystallization.
Visualization of Synthetic Pathways
Caption: Synthetic pathway to this compound.
Biological Activities and Applications of Derivatives
The primary value of this compound lies in its utility as a scaffold for generating novel bioactive compounds. The hydrazino group can be readily condensed with various aldehydes and ketones to form hydrazone derivatives. These thiazole-hydrazone conjugates have demonstrated a wide range of pharmacological activities.
Table 1: Reported Biological Activities of Thiazole-Hydrazone Derivatives
| Biological Activity | Description | References |
| Antimicrobial | Thiazole-hydrazone derivatives have shown efficacy against various bacterial and fungal strains. | [2][5] |
| Anticancer | Certain derivatives have exhibited cytotoxic activity against cancer cell lines such as HepG2 and MCF-7. | [5] |
| Anti-inflammatory | Some compounds have shown significant activity against matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. | [5] |
| Antidiabetic | Hydrazine-clubbed thiazoles have been investigated as potential inhibitors of enzymes like aldose reductase, α-glucosidase, and α-amylase, which are relevant to diabetes. | [6] |
| Immunomodulatory | Derivatives of 5-hydrazino-isothiazolecarboxylic acid ethyl esters have been shown to affect immunological responses in vitro. | [7] |
The derivatization of this compound allows for the fine-tuning of its physicochemical properties and biological activity, making it a valuable starting point for drug discovery programs.
Caption: From core compound to diverse biological applications.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. While its own "discovery" is a footnote in the broader history of thiazole synthesis, its value as a versatile intermediate is clear. The development of efficient synthetic routes to its 2-amino precursor has paved the way for the exploration of its rich derivative chemistry. The diverse and potent biological activities of the resulting thiazole-hydrazone conjugates underscore the continued importance of this scaffold in the quest for novel therapeutic agents. This guide has provided a technical overview of its synthesis, historical context, and the scientific rationale behind its use in drug development, offering a solid foundation for researchers and scientists in the field.
References
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Wang, H., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Brazilian Chemical Society, 23(10), 1887-1893. Available at: [Link]
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Sharma, S., et al. (2023). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Chemical Papers, 77, 2945–2961. Available at: [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Available at: [Link]
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Ryng, S., et al. (2009). Synthesis and immunomodulatory activites of new 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl esters. Acta Poloniae Pharmaceutica, 66(5), 549-560. Available at: [Link]
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Işık, M., et al. (2022). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, 19(11), e202200720. Available at: [Link]
- Google Patents. (2020). Synthesis method of 4-methyl-2-hydrazinobenzothiazole. CN115197166A.
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Oakwood Chemical. This compound. Available at: [Link]
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Chemcia Scientific, LLC. 2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester. Available at: [Link]
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PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]
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ChemSynthesis. ethyl 2-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]
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Damdoom, W. K. (2022). Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available at: [Link]
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Gomaa, A. M. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(5), 6299–6309. Available at: [Link]
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Yildirim, S. Ö. (2013). Ethyl 2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazin-1-ylidene]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. Available at: [Link]
-
Ukrpromvnedrenie, S. R. P. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(24), 5906. Available at: [Link]
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ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]
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Molecular weight of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
An In-Depth Technical Guide to Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate: Properties, Synthesis, and Applications
Abstract
This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural framework, featuring a reactive hydrazino group appended to a thiazole core, positions it as a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic value. This guide provides a comprehensive technical overview of this compound, detailing its core molecular profile, physicochemical properties, a validated synthetic pathway with detailed protocols, and modern analytical characterization techniques. Furthermore, it explores the compound's reactivity and its application as a precursor in the development of bioactive agents, supported by insights from contemporary research. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic entities.
Core Molecular Profile
The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This section outlines the identity and key physicochemical characteristics of this compound.
Chemical Identity and Structure
The molecule consists of a central 1,3-thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen. This core is substituted at positions 2, 4, and 5 with a hydrazino (-NHNH2) group, a methyl (-CH3) group, and an ethyl carboxylate (-COOCH2CH3) group, respectively.
-
IUPAC Name: ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate[1]
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and pharmacokinetic profile in potential drug development scenarios. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 201.25 g/mol | [2][3] |
| Exact Mass | 201.05719778 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Density | 1.346 g/cm³ | [1] |
| Boiling Point | 335.4 °C | [1] |
| Flash Point | 156.6 °C | [1] |
| Refractive Index | 1.619 | [1] |
| LogP (XLogP3) | 1.687 | [1] |
| Polar Surface Area (PSA) | 105.48 Ų | [1] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most logical and widely applicable strategy involves the initial synthesis of its 2-amino analogue, followed by conversion of the amino group to the target hydrazino moiety.
Strategic Rationale: The 2-Amino Precursor
The synthesis leverages the well-established Hantzsch thiazole synthesis. This approach is favored due to the commercial availability of the starting materials and the robustness of the reaction.[4] The 2-amino-4-methyl-1,3-thiazole scaffold is a common and crucial intermediate in the synthesis of many biologically active compounds.[4][5] The primary amino group at the 2-position is an ideal handle for subsequent chemical modification into the hydrazino group via diazotization and reduction.
Proposed Synthetic Workflow
The overall transformation can be visualized as a three-stage process: (A) Hantzsch Thiazole Synthesis to form the core ring structure, (B) Diazotization of the 2-amino group, and (C) Reduction of the resulting diazonium salt to yield the final hydrazino product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established methods for analogous transformations.[4][6]
Step 1 & 2: Synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (Hantzsch Synthesis)
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add ethyl acetoacetate (1.0 eq) dissolved in a suitable solvent such as dichloromethane or ethanol.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the mixture at room temperature for 2-3 hours until TLC analysis confirms the consumption of the starting material.
-
Cyclization: To the resulting solution of crude ethyl 2-bromo-3-oxobutanoate, add thiourea (1.0 eq). Heat the mixture to reflux (temperature depends on the solvent, typically 40-80 °C) for 3-4 hours.
-
Workup: After cooling, the product often precipitates. The mixture can be neutralized with a base (e.g., sodium bicarbonate solution). The solid product is collected by filtration, washed with cold water, and dried. This precursor is often of sufficient purity for the next step, or it can be recrystallized from ethanol.
Step 3 & 4: Conversion to this compound
-
Diazotization: Suspend the 2-amino-thiazole precursor (1.0 eq) in an aqueous solution of hydrochloric acid (~3 M). Cool the suspension to 0-5 °C. A solution of sodium nitrite (1.1 eq) in cold water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes at this temperature to form the diazonium salt intermediate.
-
Reduction: In a separate flask, prepare a solution of stannous chloride (SnCl₂) (2.5-3.0 eq) in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the stannous chloride solution. A precipitate may form. Allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Isolation: Basify the reaction mixture carefully with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 10, keeping the flask in an ice bath. The product will precipitate.
-
Purification: Filter the crude product, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
Validation of the synthesized compound's identity and purity is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
Expected Spectroscopic & Chromatographic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the C4-methyl group, and broad signals for the -NHNH₂ protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiazole ring, and carbons of the ethyl and methyl groups. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (hydrazino group, ~3200-3400), C=O stretching (ester, ~1700), and C=N/C=C stretching (thiazole ring, ~1500-1600). |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (~202.06). |
| HPLC | A single major peak under appropriate conditions, indicating high purity. |
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its utility as a chemical intermediate. The hydrazino group is a potent nucleophile and a precursor to the highly functional hydrazone linkage.
The Hydrazino Moiety: A Gateway to Bioactive Derivatives
The terminal -NH₂ of the hydrazino group readily reacts with aldehydes and ketones in a condensation reaction to form stable hydrazone derivatives (-NH-N=CHR). This reaction is a cornerstone of combinatorial chemistry and medicinal chemistry for several reasons:
-
Diversity: A vast library of aldehydes and ketones is commercially available, allowing for the rapid generation of diverse molecular structures.
-
Bioactivity: The thiazole-hydrazone scaffold is a "privileged structure" in medicinal chemistry, having been identified in numerous compounds with potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9][10]
Workflow for Hydrazone Derivative Synthesis
The synthesis of hydrazone derivatives is typically a straightforward, high-yielding process.
Caption: General workflow for synthesizing thiazole-hydrazone derivatives.
This simple yet powerful reaction allows researchers to systematically modify the periphery of the core molecule to probe structure-activity relationships (SAR) and optimize for potency and selectivity against a biological target. For instance, studies have shown that introducing different substituted aromatic aldehydes can significantly modulate the anti-Candida or anticancer activity of the resulting thiazole-hydrazone.[7][10]
Safety and Handling
This compound should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Caution: Hydrazine derivatives can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
This compound is more than a mere chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, accessible synthetic route, and, most importantly, the reactive potential of its hydrazino group make it an invaluable starting material. By serving as a scaffold for the creation of diverse hydrazone libraries, it continues to contribute to the discovery of novel therapeutic agents to address pressing medical needs, from infectious diseases to oncology. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in a research setting.
References
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Chemcia Scientific, LLC. 2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester. Available from: [Link]
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Pharmaffiliates. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Available from: [Link]
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PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available from: [Link]
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National Center for Biotechnology Information. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]
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National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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MDPI. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Available from: [Link]
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Navone Specialties(OPC) Pvt. Ltd. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (CAS No - 160844-75-7). Available from: [Link]
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ResearchGate. Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Available from: [Link]
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MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]
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MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]
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National Center for Biotechnology Information. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]
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Methodological & Application
Synthesis of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate from Ethyl Acetoacetate: An Application Note and Protocol
Introduction
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this class, 2-hydrazinylthiazoles have emerged as particularly promising intermediates for the synthesis of novel therapeutic agents, notably in the development of antimycobacterial and anticancer drugs.[1][2][3] This application note provides a detailed, field-proven guide for the synthesis of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate, a key building block for drug discovery, starting from the readily available and economical reagent, ethyl acetoacetate.
This document is intended for researchers, medicinal chemists, and drug development professionals. It offers a comprehensive overview of the synthetic strategy, a detailed mechanistic explanation, step-by-step experimental protocols, and essential safety information. The protocols described herein are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Mechanistic Rationale: A Modified Hantzsch Thiazole Synthesis
The synthesis of the target thiazole derivative from ethyl acetoacetate is a classic example of the Hantzsch thiazole synthesis, a robust and widely utilized method for constructing the thiazole ring.[4][5][6] The overall transformation involves the reaction of an α-halocarbonyl compound with a thioamide. In this specific application, ethyl acetoacetate serves as the precursor to the α-halocarbonyl component, and thiosemicarbazide acts as the thioamide.
The reaction can be conceptualized in two primary stages, which can be performed sequentially in a two-step process or concurrently in a more efficient one-pot synthesis.
-
Formation of the α-Halo Intermediate : Ethyl acetoacetate is first halogenated at the α-carbon (C2 position) to generate an electrophilic center. This is typically achieved using a mild halogenating agent like N-bromosuccinimide (NBS) or by starting with a pre-halogenated substrate such as ethyl 2-chloroacetoacetate.[7][8]
-
Thiazole Ring Formation : The sulfur atom of thiosemicarbazide, being a potent nucleophile, attacks the α-carbon of the halogenated ethyl acetoacetate derivative in an SN2 reaction, displacing the halide ion. This is followed by an intramolecular cyclization where a nitrogen atom of the thiosemicarbazide moiety attacks one of the carbonyl carbons of the ethyl acetoacetate backbone. A subsequent dehydration step results in the formation of the stable, aromatic 1,3-thiazole ring.
The choice between a one-pot or a two-step protocol depends on factors such as the desired purity of the final product, reaction scale, and available starting materials. The one-pot approach is generally more time and resource-efficient.
Visualizing the Mechanism
Caption: Hantzsch synthesis pathway for the target molecule.
Experimental Protocols
Two primary protocols are presented below. Protocol A outlines a one-pot synthesis starting from ethyl acetoacetate, which is often preferred for its efficiency. Protocol B describes a two-step synthesis, which may offer better control over the reaction and easier purification.
Protocol A: One-Pot Synthesis from Ethyl Acetoacetate
This protocol is adapted from established procedures for similar thiazole syntheses and offers a streamlined approach.[7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl Acetoacetate | 130.14 | 50 | 6.51 g (6.43 mL) |
| N-Bromosuccinimide (NBS) | 177.98 | 60 | 10.68 g |
| Thiosemicarbazide | 91.13 | 50 | 4.56 g |
| Tetrahydrofuran (THF) | - | - | 20 mL |
| Water | - | - | 50 mL |
| Ammonia solution (aq.) | - | - | As needed |
| Ethanol (for recrystallization) | - | - | As needed |
Procedure:
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (50 mmol) with water (50 mL) and THF (20 mL).
-
Halogenation : Cool the mixture to 0°C in an ice bath. To the stirred solution, add N-bromosuccinimide (60 mmol) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring : After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The progress of the halogenation can be monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (2:1) solvent system.
-
Addition of Thiosemicarbazide : Once the ethyl acetoacetate has been consumed (as indicated by TLC), add thiosemicarbazide (50 mmol) to the reaction mixture in one portion.
-
Cyclization and Reflux : Heat the reaction mixture to 80°C and maintain this temperature under reflux for 3-4 hours. The reaction should be monitored by TLC until the intermediate has been consumed.
-
Work-up and Isolation : Cool the reaction mixture to room temperature. A precipitate may form. Neutralize the mixture by the dropwise addition of an aqueous ammonia solution until the pH is approximately 7-8.
-
Filtration and Washing : Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 30 mL) to remove any inorganic salts.
-
Purification : Recrystallize the crude product from ethanol to yield pure this compound as a solid.
-
Drying : Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Protocol B: Two-Step Synthesis from Ethyl 2-chloroacetoacetate
This protocol provides an alternative route, particularly useful if ethyl 2-chloroacetoacetate is readily available.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl 2-chloroacetoacetate | 164.59 | 20 | 3.29 g (2.76 mL) |
| Thiosemicarbazide | 91.13 | 20 | 1.82 g |
| Ethanol | - | - | 50 mL |
| Sodium Acetate (anhydrous) | 82.03 | 20 | 1.64 g |
Procedure:
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (20 mmol) and anhydrous sodium acetate (20 mmol) in ethanol (50 mL).
-
Addition of α-Halo Ester : To the stirred solution, add ethyl 2-chloroacetoacetate (20 mmol) dropwise at room temperature.
-
Reflux : Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation : After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.
-
Isolation : Collect the precipitate by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Washing and Purification : Wash the collected solid with cold ethanol (2 x 15 mL) and then recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure product.
-
Drying : Dry the purified product under vacuum.
Workflow Visualization
Caption: Comparison of one-pot and two-step synthetic workflows.
Expected Results and Characterization
The final product, this compound, should be obtained as a solid (typically off-white to pale yellow). The yield will vary depending on the protocol and optimization, but yields in the range of 60-80% are commonly reported for similar Hantzsch syntheses.
Physicochemical Properties:
| Property | Value |
| CAS Number | 52481-66-0[9] |
| Molecular Formula | C₇H₁₁N₃O₂S[9] |
| Molecular Weight | 201.25 g/mol [9] |
Spectroscopic Data (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 1.20-1.30 (t, 3H, -OCH₂CH ₃)
-
δ 2.40-2.50 (s, 3H, thiazole-CH ₃)
-
δ 4.10-4.20 (q, 2H, -OCH ₂CH₃)
-
δ 4.50-4.70 (br s, 2H, -NH ₂)
-
δ 8.50-8.70 (br s, 1H, -NH -NH₂) (Note: The exact chemical shifts of the NH and NH₂ protons are concentration and solvent dependent and may exchange with D₂O).
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 14.5 (-OCH₂C H₃)
-
δ 16.0 (thiazole-C H₃)
-
δ 59.5 (-OC H₂CH₃)
-
δ 105.0 (thiazole C5)
-
δ 148.0 (thiazole C4)
-
δ 162.0 (C=O)
-
δ 170.0 (thiazole C2)
-
-
FT-IR (KBr, cm⁻¹):
-
3300-3450 (N-H stretching, hydrazino group)
-
2900-3000 (C-H stretching, alkyl groups)
-
~1680 (C=O stretching, ester)
-
~1620 (C=N stretching, thiazole ring)
-
~1550 (N-H bending)
-
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Thiosemicarbazide : Fatal if swallowed. [2] It is highly toxic and should be handled with extreme care. Avoid inhalation of dust and contact with skin and eyes. In case of accidental ingestion, seek immediate medical attention.[10]
-
N-Bromosuccinimide (NBS) : Corrosive and a lachrymator. It can cause severe skin and eye irritation. Handle with care and avoid inhalation of dust.
-
Ethyl 2-chloroacetoacetate : A corrosive and flammable liquid.[3][5] It can cause severe skin burns and eye damage. Keep away from heat, sparks, and open flames.
-
Solvents : Tetrahydrofuran (THF) and ethanol are flammable. Ensure there are no ignition sources nearby when handling these solvents.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[2][3][5][10]
Troubleshooting and Optimization
-
Low Yield in Protocol A : Incomplete halogenation of ethyl acetoacetate is a common issue. Ensure the reaction is monitored by TLC before the addition of thiosemicarbazide. The reaction of NBS can be sensitive to light and temperature; maintaining a low temperature during addition is critical.
-
Side Reactions : Dimerization or polymerization of the α-halo ketoester can occur, especially if the reaction is heated for too long or at too high a temperature before the addition of the thioamide.
-
Purification Difficulties : If the crude product is oily or difficult to crystallize, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexane may be necessary.
-
Alternative Cyclization Conditions : In some cases, the cyclization step (Protocol B) can be facilitated by the addition of a non-nucleophilic base to neutralize the HCl or HBr formed during the reaction. However, sodium acetate as described is generally sufficient.
Conclusion
The synthesis of this compound from ethyl acetoacetate is a reliable and scalable process rooted in the fundamental principles of the Hantzsch thiazole synthesis. By providing both a one-pot and a two-step protocol, this guide offers flexibility to researchers based on their specific laboratory constraints and objectives. The mechanistic insights and detailed procedures herein are intended to empower scientists in drug discovery and development to confidently synthesize this valuable heterocyclic building block for their research endeavors.
References
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Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PMC - PubMed Central. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Taylor & Francis Online. [Link]
-
Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Publishing. [Link]
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Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. PubMed Central. [Link]
-
THIOSEMICARBAZIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]
-
Synthesis of the thiosemicarbazone derivative 3 and the thiazole... ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]
-
THE USES OF 4-PHENYL-3-THIOSEMICARBAZIDE IN HETEROCYCLIC SYNTHESIS: NOVEL SYNTHESIS OF THIAZOLE, PYRAZOLE AND 1,3,4-THIADIAZINE DERIVATIVES. Semantic Scholar. [Link]
-
Heterocyclizations of pregnenolone: novel synthesis of thiosemicarbazone, thiophene, thiazole, thieno[2,3-b]pyridine derivatives and their cytotoxicity evaluations. PubMed. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
-
Route of synthesis of the thiosemizarbazones and their corresponding thiazole heterocycles. ResearchGate. [Link]
-
Synthesis: cyclization of thiosemicarbazones. GIQIMO. [Link]
-
This compound. Oakwood Chemical. [Link]
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Application Note: A Streamlined One-Pot Synthesis of Substituted Thiazole-5-Carboxylates for Accelerated Drug Discovery
Introduction: The Thiazole-5-Carboxylate Scaffold
The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant biological activity, including Vitamin B1 (thiamine).[1] Its unique electronic properties, arising from the presence of both sulfur and nitrogen atoms, make it a cornerstone in medicinal chemistry.[1] Specifically, substituted thiazole-5-carboxylates are versatile intermediates and key building blocks in the development of novel pharmaceuticals and agrochemicals.[2] These compounds are integral to the synthesis of agents with demonstrated antimicrobial, anticancer, anti-inflammatory, and antineoplastic potential.[1][2][3][4][5]
Traditionally, the synthesis of thiazoles relies on methods like the Hantzsch synthesis, which, while foundational, often involves harsh reaction conditions, multiple steps, the use of toxic α-haloketone intermediates, and can result in low overall yields.[1][6][7][8] Modern drug development demands high-throughput, efficient, and environmentally benign synthetic strategies. One-pot multicomponent reactions address this need by combining multiple reaction steps into a single, continuous process without isolating intermediates. This approach not only simplifies the procedure and saves time but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption.[8]
This application note provides a detailed protocol for a highly efficient, one-pot synthesis of various 2-substituted-4-methylthiazole-5-carboxylates from readily available starting materials. We will delve into the mechanistic underpinnings of this transformation, explain the rationale behind the procedural steps, and present a robust, validated protocol suitable for researchers in synthetic chemistry and drug development.
Synthetic Strategy and Mechanistic Rationale
The presented methodology is an evolution of the classic Hantzsch thiazole synthesis.[1][7] The core innovation lies in the in situ generation of the requisite α-haloketone, which immediately reacts with a nucleophilic thio-component in the same reaction vessel. This circumvents the need to handle lachrymatory and toxic α-haloketones separately.
The reaction proceeds via a three-component, one-pot condensation of a β-keto ester (ethyl acetoacetate), a brominating agent (N-bromosuccinimide, NBS), and a substituted thiourea.
The proposed mechanism involves two key stages:
-
In Situ α-Halogenation: Ethyl acetoacetate is first brominated at the α-position by N-bromosuccinimide (NBS) to form the reactive intermediate, ethyl 2-bromoacetoacetate. This step is rapid and occurs under mild conditions.
-
Hantzsch Cyclocondensation: The sulfur atom of the substituted thiourea acts as a potent nucleophile, attacking the α-brominated carbon of the ketoester in an SN2 fashion.[9] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. Subsequent dehydration of the resulting heterocyclic intermediate yields the stable, aromatic thiazole ring.
This one-pot approach is highly efficient, as the reactive α-bromo intermediate is consumed as it is formed, minimizing side reactions and improving the overall yield.[3]
Caption: Figure 1: Proposed Reaction Mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (4a), a parent compound whose derivatives have shown significant antileukemic activity.[3]
3.1. Materials and Reagents
-
Ethyl acetoacetate (EAA)
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol (EtOH), absolute
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Deionized water
-
All reagents should be of analytical grade and used as received.
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.30 g, 10 mmol) and absolute ethanol (20 mL). Stir the solution at room temperature until homogeneous.
-
Bromination: Add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) to the solution in one portion. Stir the mixture at room temperature. The reaction is mildly exothermic, and the solution may turn a pale yellow.
-
Thiourea Addition: After stirring for 10 minutes, add thiourea (0.76 g, 10 mmol) to the reaction mixture.
-
Cyclization: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Slowly pour the mixture into a beaker containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and quench unreacted NBS.
-
Stir the resulting suspension for 15 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 20 mL).
-
-
Purification: The crude product is often of high purity. For further purification, the solid can be recrystallized from ethanol to yield the final product as a crystalline solid.
-
Drying and Characterization: Dry the purified solid under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Visualization
The following diagram illustrates the overall laboratory workflow for this one-pot synthesis.
Caption: Figure 2: Laboratory Workflow from setup to characterization.
Reaction Scope and Versatility
The true utility of this one-pot protocol lies in its broad applicability. By substituting thiourea with various N-alkyl and N-aryl thiourea derivatives, a diverse library of 2-substituted-amino-4-methylthiazole-5-carboxylates can be readily synthesized. This method is robust, tolerating both electron-donating and electron-withdrawing groups on N-aryl thioureas, with consistently good to excellent yields.[3]
Table 1: Synthesis of Various 2-Substituted-4-methylthiazole-5-carboxylates [3]
| Entry | R-Group on Thiourea | Product | Yield (%)* |
| 1 | H | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 72 |
| 2 | Methyl | Ethyl 2-(methylamino)-4-methylthiazole-5-carboxylate | 89 |
| 3 | Ethyl | Ethyl 2-(ethylamino)-4-methylthiazole-5-carboxylate | 91 |
| 4 | Phenyl | Ethyl 2-(phenylamino)-4-methylthiazole-5-carboxylate | 85 |
| 5 | 4-Methylphenyl | Ethyl 2-(p-tolylamino)-4-methylthiazole-5-carboxylate | 81 |
| 6 | 4-Methoxyphenyl | Ethyl 2-((4-methoxyphenyl)amino)-4-methylthiazole-5-carboxylate | 86 |
| 7 | 4-Chlorophenyl | Ethyl 2-((4-chlorophenyl)amino)-4-methylthiazole-5-carboxylate | 88 |
| 8 | 4-Bromophenyl | Ethyl 2-((4-bromophenyl)amino)-4-methylthiazole-5-carboxylate | 90 |
*Isolated yields as reported in the literature.[3]
Conclusion and Future Outlook
The one-pot synthesis of substituted thiazole-5-carboxylates presented here offers a significant improvement over traditional multi-step methods. It is a rapid, high-yielding, and operationally simple procedure that utilizes commercially available starting materials and avoids the isolation of hazardous intermediates. The versatility of this reaction makes it an invaluable tool for generating compound libraries for high-throughput screening in drug discovery and agrochemical research.
Future research will likely focus on expanding the substrate scope, developing asymmetric variations, and adapting these protocols for flow chemistry to enable scalable, automated production of these valuable heterocyclic compounds.[10][11] Further exploration into chemoenzymatic strategies, which use enzymes as catalysts, may also provide even milder and more selective synthetic routes.[6][12]
References
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuey. Retrieved January 15, 2026, from [Link]
-
Li, X.-H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 8. [Link]
-
Zheng, H., et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 18(11), 13425-13433. [Link]
-
Zheng, H., et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. PubMed. Retrieved January 15, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 15, 2026, from [Link]
-
Model one-pot multicomponent synthesis of thiazole derivatives. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Recent Development in the Synthesis of Thiazoles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). BEPLS. Retrieved January 15, 2026, from [Link]
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Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. Retrieved January 15, 2026, from [Link]
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Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
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Recent Development in the Synthesis of Thiazoles. (2022). PubMed. Retrieved January 15, 2026, from [Link]
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The Chemistry and Application of Thiazole-Hydrazones: A Guide to the Reaction of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery. Among these, thiazole-hydrazones have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis of these valuable compounds through the reaction of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate with a variety of aldehydes. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss the significance of this chemical transformation in the development of new therapeutic agents.
Introduction: The Significance of Thiazole-Hydrazones
The thiazole ring is a fundamental component of many biologically active molecules, including several approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding contribute to its versatility as a pharmacophore. When combined with a hydrazone moiety (-NH-N=CH-), the resulting thiazole-hydrazone scaffold exhibits an expanded range of pharmacological effects.[3][4] These compounds have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[4][5][6][7] The ease of their synthesis, through the condensation of a hydrazinothiazole with an aldehyde, makes them particularly attractive for the generation of large compound libraries for high-throughput screening in drug discovery programs.[3][8]
The Reaction Mechanism: A Nucleophilic Addition-Elimination Pathway
The formation of a thiazole-hydrazone from this compound and an aldehyde proceeds via a classic nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid.
The mechanism can be dissected into the following key steps:
-
Protonation of the Aldehyde: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine moiety in the thiazole derivative acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).
-
Elimination: A lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (the hydrazone) and regeneration of the acid catalyst.
Caption: Reaction mechanism for the formation of a thiazole-hydrazone.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of thiazole-hydrazones from this compound and various aldehydes.
General Procedure for the Synthesis of Ethyl 2-(2-arylidenehydrazinyl)-4-methyl-1,3-thiazole-5-carboxylates
The following is a generalized procedure that can be adapted for a wide range of aldehydes.
Caption: General experimental workflow for the synthesis of thiazole-hydrazones.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 3-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) and the desired aldehyde (1.0 eq.) in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product, typically in a vacuum oven. The structure and purity of the synthesized thiazole-hydrazone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: A Survey of Synthesized Thiazole-Hydrazones
The reaction of this compound with various aldehydes has been shown to produce a diverse range of thiazole-hydrazone derivatives in good to excellent yields. Below is a table summarizing the synthesis of several such compounds.
| Aldehyde | Product | Yield (%) | M.p. (°C) | Reference |
| Benzaldehyde | (E)-Ethyl 2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylate | 78 | 190-191 | [3] |
| 3-Chlorobenzaldehyde | (E)-Ethyl 2-(2-(3-chlorobenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylate | 72 | 235-236 | [3] |
| 4-Methoxybenzaldehyde | (E)-Ethyl 2-(2-(4-methoxybenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylate | 68 | 179-180 | [3] |
Spectroscopic Data for (E)-Ethyl 2-(2-(3-chlorobenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylate: [3]
-
¹H-NMR (DMSO-d₆, 400 MHz, δ ppm): 1.27 (t, 3H, ³J = 7.1 Hz), 2.47 (s, 3H), 4.21 (q, 2H, ³J = 7.1 Hz), 7.46–7.49 (m, 2H,), 7.67–7.65 (m, 1H), 7.72 (s, 1H), 8.09 (s, 1H), 12.56 (s, 1H).
-
¹³C-NMR (acetone-d₆, 100 MHz, δ ppm): 14.6, 31.1, 60.2, 125.6, 126.4, 129.8, 131.2, 133.1, 134.9, 140.0, 156.0, 165.6, 171.1.
-
EI m/z: 323/325 (M⁺/M⁺+2), 212, 186 (100%).
Application Notes and Further Considerations
-
Scope of the Reaction: This reaction is generally applicable to a wide variety of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. Electron-donating and electron-withdrawing substituents on the aromatic ring of the aldehyde are well-tolerated.
-
Catalyst: While glacial acetic acid is a commonly used catalyst, other protic acids can also be employed. The amount of catalyst should be kept to a minimum to avoid potential side reactions.
-
Solvent: Ethanol and methanol are the most frequently used solvents for this reaction due to their ability to dissolve the reactants and the ease of product precipitation upon cooling.
-
Purification: In many cases, the product precipitates in high purity from the reaction mixture. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol, DMF/ethanol) is typically effective.
-
Biological Evaluation: The synthesized thiazole-hydrazones can be screened for a variety of biological activities, including but not limited to, antimicrobial, antifungal, anticancer, and antioxidant assays.[4][5][6][9]
Conclusion
The reaction of this compound with aldehydes provides a straightforward and efficient method for the synthesis of a diverse library of thiazole-hydrazone derivatives. These compounds are of significant interest to the medicinal chemistry community due to their proven and potential therapeutic applications. The protocols and data presented in this guide offer a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules.
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Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Sci-Hub. [Link]
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Application of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate in Cancer Research: A Technical Guide for Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold as a Cornerstone in Oncology
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents.[1][2] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer effects.[1][2][3] Several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole core, underscoring the therapeutic significance of this heterocyclic system.[1] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][4]
This technical guide focuses on Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate , a specific thiazole derivative that holds considerable promise as a foundational molecule in cancer research. While direct studies on the anticancer properties of this specific ester are emerging, its structural features, particularly the hydrazino group, suggest a high potential for derivatization into potent anticancer agents. The hydrazino moiety is a versatile functional group known to be a key pharmacophore in many biologically active compounds. This document will provide a comprehensive overview of the potential applications of this compound in cancer research, drawing upon the established activities of structurally related hydrazinothiazole derivatives. We will delve into potential mechanisms of action and provide detailed protocols for its investigation as a novel anticancer agent.
Chemical Profile of the Core Compound
| Property | Value | Source |
| IUPAC Name | ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate | [5] |
| CAS Number | 52481-66-0 | [5] |
| Molecular Formula | C₇H₁₁N₃O₂S | [5] |
| Molecular Weight | 201.25 g/mol | [5] |
| Physical State | Solid | [6] |
Postulated Mechanisms of Anticancer Action for Hydrazinothiazole Derivatives
Based on extensive research into the broader class of thiazole and hydrazinothiazole derivatives, several key mechanisms of anticancer activity have been elucidated. It is hypothesized that this compound, either directly or through its derivatives, may engage one or more of the following pathways:
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many thiazole derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.[4][7] The intrinsic apoptotic pathway is a common target.
-
Mitochondrial Membrane Depolarization: The compound may induce a loss of mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic cascade.[7]
-
Modulation of Bcl-2 Family Proteins: It could alter the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, shifting the balance towards cell death.[7]
-
Caspase Activation: The initiation of the apoptotic cascade leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[7]
Caption: Postulated Apoptotic Pathway Induced by Hydrazinothiazole Derivatives.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, which is a direct result of a dysregulated cell cycle. Thiazole derivatives have been reported to induce cell cycle arrest at various phases, thereby inhibiting cancer cell growth.[4]
-
G2/M Phase Arrest: Some derivatives cause an accumulation of cells in the G2/M phase of the cell cycle, often by interfering with microtubule dynamics.[7]
-
S Phase Arrest: Other related compounds have been shown to induce S-phase arrest, suggesting an interference with DNA replication.[4]
Caption: Potential Cell Cycle Arrest Points by Hydrazinothiazole Derivatives.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The thiazole scaffold is a key component of several kinase inhibitors.[8] It is plausible that derivatives of this compound could be designed to target specific kinases involved in cancer progression.
-
Receptor Tyrosine Kinases (RTKs): These include EGFR and VEGFR, which are involved in cell proliferation, angiogenesis, and metastasis.
-
Non-Receptor Tyrosine Kinases: Such as those in the Src family.
-
Serine/Threonine Kinases: Including components of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Experimental Protocols for Anticancer Evaluation
The following protocols provide a framework for the initial in vitro screening and mechanistic evaluation of this compound and its derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
-
Normal (non-cancerous) cell line (e.g., MCF-10A) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the proportion of cells in each phase of the cell cycle.
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Future Directions and Conclusion
This compound stands as a promising starting point for the development of novel anticancer agents. Its structural similarity to other biologically active hydrazinothiazoles suggests a high likelihood of inherent or derivable anticancer properties. The protocols outlined in this guide provide a robust framework for the initial investigation of this compound's efficacy against various cancer cell lines.
Future research should focus on:
-
Synthesis of a diverse library of derivatives: The hydrazino group is an ideal handle for chemical modification to explore structure-activity relationships (SAR).
-
In-depth mechanistic studies: Should the parent compound or its derivatives show significant activity, further investigation into the specific molecular targets (e.g., kinase profiling) is warranted.
-
In vivo studies: Promising candidates from in vitro screening should be advanced to preclinical animal models to evaluate their efficacy and safety.
By systematically applying the methodologies described herein, researchers can unlock the therapeutic potential of this compound and contribute to the development of the next generation of thiazole-based cancer therapies.
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Synthesis and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1][2]triazin-3-yl)formate. (Date unavailable). PubMed. Available at: [Link]
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Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). ResearchGate. Available at: [Link]
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Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016). PubMed. Available at: [Link]
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Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). PubMed. Available at: [Link]
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Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. (2025). RSC Publishing. Available at: [Link]
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Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (Date unavailable). National Institutes of Health. Available at: [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (Date unavailable). PubMed Central. Available at: [Link]
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Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. (2025). PubMed Central. Available at: [Link]
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- 3. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)formate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedures for the Cyclization of Hydrazino-Thiazole Derivatives
Introduction: The Strategic Importance of Fused Thiazole Heterocycles in Drug Discovery
Thiazole rings and their fused heterocyclic derivatives are cornerstone pharmacophores in modern medicinal chemistry. These privileged structures are present in a multitude of FDA-approved drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The inherent chemical versatility of the thiazole nucleus, coupled with the reactivity of appended functional groups like the hydrazino moiety, provides a fertile ground for the synthesis of complex, polycyclic systems with significant therapeutic potential.
This technical guide offers an in-depth exploration of the experimental procedures for the intramolecular cyclization of hydrazino-thiazole derivatives. We will delve into the mechanistic underpinnings of these transformations, providing detailed, step-by-step protocols for the synthesis of prominent fused systems such as pyrazolo[5,1-b]thiazoles and triazolo[3,4-b][1][2][3]thiadiazines. The causality behind experimental choices, from solvent selection to catalyst use, will be elucidated to empower researchers in optimizing these reactions for their specific drug discovery campaigns.
Core Principles of Cyclization: Mechanistic Insights
The cyclization of hydrazino-thiazole derivatives is fundamentally a nucleophilic attack of one of the nitrogen atoms of the hydrazine group onto an electrophilic center, either already present in the molecule or generated in situ. The reaction pathway is dictated by the nature of the reactants and the reaction conditions.
Hantzsch Thiazole Synthesis: A Foundation
A common starting point for many of these syntheses is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea or thiosemicarbazone with an α-haloketone.[4][5] This foundational reaction provides the 2-hydrazinyl-thiazole core, which is then poised for subsequent cyclization.
Experimental Protocols: Synthesis of Fused Thiazole Derivatives
The following protocols are presented as detailed, self-validating systems. The rationale behind each step is explained to provide a comprehensive understanding of the experimental design.
Protocol 1: Synthesis of Pyrazolo[5,1-b]thiazole Derivatives
This protocol details the synthesis of a pyrazolo[5,1-b]thiazole system, a scaffold with demonstrated antimicrobial and anticancer activities.[1][3][6][7] The procedure involves the initial synthesis of a hydrazide from a diester precursor, followed by cyclization.
Workflow for the Synthesis of Pyrazolo[5,1-b]thiazole Derivatives
Caption: Workflow for the synthesis of pyrazolo[5,1-b]thiazole derivatives.
Materials and Equipment:
-
Diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Appropriate aromatic or aliphatic aldehydes
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for filtration and recrystallization
Step-by-Step Procedure:
-
Synthesis of 3,6-Dimethylpyrazolo[5,1-b]thiazole-2,7-dicarbohydrazide:
-
In a 50 mL round-bottom flask, combine diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate (1.48 g, 5 mmol) and hydrazine hydrate (80%, 15 mmol) in ethanol (15 mL).[1]
-
Rationale: Ethanol serves as a suitable solvent for both reactants and facilitates the reaction under reflux conditions. A molar excess of hydrazine hydrate is used to drive the hydrazinolysis of the ester to completion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the dihydrazide.
-
-
Synthesis of Hydrazone Derivatives:
-
In a 100 mL round-bottom flask, dissolve the synthesized dihydrazide (0.536 g, 2 mmol) and the appropriate aldehyde (4.2 mmol) in a mixture of absolute ethanol and DMF (20 mL).[1]
-
Rationale: DMF is used as a co-solvent to ensure the solubility of all reactants, particularly if the aldehyde is not readily soluble in ethanol.
-
Heat the mixture to reflux for 5 hours.
-
Monitor the reaction by TLC.
-
After cooling, the precipitated solid is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF/ethanol) to afford the purified hydrazone derivative.
-
Characterization:
The synthesized compounds should be characterized by IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structures.[1][3]
| Compound | Starting Material | Yield (%) | Melting Point (°C) |
| Dihydrazide | Diethyl ester | ~90% | >300 |
| Hydrazone (example) | Dihydrazide + Benzaldehyde | 85-95% | Varies |
Protocol 2: Synthesis of[1][3][6]Triazolo[3,4-b][1][2][3]thiadiazine Derivatives
This protocol describes the synthesis of a fused triazolo-thiadiazine system, a class of compounds investigated for their antimicrobial and cytotoxic activities.[8][9] The key step is the reaction of a 4-amino-1,2,4-triazole-3-thiol with a hydrazonoyl chloride.
Reaction Scheme for the Synthesis of Triazolo-thiadiazines
Caption: Synthesis of[1][3][6]triazolo[3,4-b][1][2][3]thiadiazine derivatives.
Materials and Equipment:
-
4-Amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole
-
Substituted aryl hydrazonoyl chlorides
-
Ethanol
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Step-by-Step Procedure:
-
Reaction Setup:
-
To a mixture of 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole (0.49 g, 2 mmol) and the appropriate hydrazonoyl chloride (2 mmol) in ethanol (20 mL), add triethylamine (2 mmol, 0.28 mL).[8]
-
Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Ethanol is an effective solvent for this condensation reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture under reflux for 3 hours.
-
Monitor the formation of the product by TLC.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with ethanol, and dried.
-
Recrystallization from ethanol affords the purified triazolothiadiazine derivative.[8]
-
Characterization:
The structures of the newly synthesized compounds should be established by elemental analysis and spectral data (FT-IR, 1H-NMR, 13C-NMR, and ESI-MS).[10]
| Substituent on Hydrazonoyl Chloride | Yield (%) | Melting Point (°C) |
| Phenyl | 85 | 210-212 |
| p-Chlorophenyl | 90 | 230-232 |
| p-Methoxyphenyl | 88 | 200-202 |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The progress of each reaction can be monitored by TLC, allowing for real-time assessment of the conversion of starting materials to products. The final products are purified by recrystallization, a technique that relies on the differential solubility of the product and impurities, leading to a highly pure compound. The structural confirmation through a suite of spectroscopic techniques (NMR, IR, MS) provides definitive validation of the successful synthesis of the target molecule.
Conclusion
The cyclization of hydrazino-thiazole derivatives represents a powerful and versatile strategy for the synthesis of a diverse array of fused heterocyclic systems with significant potential in drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to explore this rich area of medicinal chemistry. By understanding the underlying mechanisms and the rationale behind the experimental procedures, scientists can effectively adapt and optimize these methods to generate novel molecular entities for the treatment of a wide range of diseases.
References
-
Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383. [Link]
-
Pharmacologically active pyrazolo[5,1-b]thiazole derivatives. (n.d.). ResearchGate. [Link]
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2022). MDPI. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021). ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021). ProQuest. [Link]
-
Facile synthesis of some novel triazolo[3,4-b]thiadiazines and triazolo[4,3-b]tetrazines. (2018). Taylor & Francis Online. [Link]
-
Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2020). PubMed Central. [Link]
-
Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. (2024). National Institutes of Health. [Link]
-
Synthesis of New[1][3][6]Triazolo[3,4-b][1][2][3]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities. (2014). SciSpace. [Link]
-
Synthesis of some new[1][3][6]triazolo[3,4-b][1][2][3]thiadiazines and[1][3][6]triazolo[3,4-b][1][2][3] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. (2011). PubMed. [Link]
-
Novel[1][3][6]triazolo[3,4-b][1][2][3]thiadiazine and[1][3][6]triazolo[3,4-b][1][2][3]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. (2022). MDPI. [Link]
-
Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. (2024). ACS Publications. [Link]
-
An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (2016). World Journal of Research and Review. [Link]
-
Synthesis of Thiazole and Fused Thiazolo Derivatives. (2017). ResearchGate. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). PubMed Central. [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2022). PubMed Central. [Link]
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- 9. Synthesis of some new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate. Thiazole derivatives are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and biologically active molecules.[1][2] This document provides in-depth troubleshooting advice and optimized protocols to overcome common challenges in the synthesis of this specific, valuable intermediate, ensuring higher yields, purity, and reproducibility.
Reaction Overview and Mechanism
The most direct and common method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate, with hydrazine hydrate.[3][4] In this reaction, the lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient C2 position of the thiazole ring, leading to the displacement of the chloride leaving group.
The reaction proceeds as follows:
Caption: General reaction scheme for synthesis.
The mechanism involves the formation of a Meisenheimer-like intermediate, which then collapses to expel the chloride ion and form the final product. The hydrazine acts as both the nucleophile and, when used in excess, the base to neutralize the liberated HCl.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Question: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
Answer: Low yields in heterocyclic synthesis are a common problem stemming from several factors. A systematic approach is the most effective way to troubleshoot this issue.[5]
-
Purity of Starting Materials: The purity of your Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is paramount. Impurities can introduce competing side reactions.[2][5]
-
Causality: The chloro-thiazole precursor is often synthesized from ethyl acetoacetate and can contain unreacted starting materials or side products from that initial cyclization.[6] These impurities can react with hydrazine, consuming your reagent and complicating purification.
-
Recommendation: Verify the purity of your starting material by ¹H NMR or GC-MS. If necessary, purify it by recrystallization or column chromatography before use.
-
-
Stoichiometry of Hydrazine Hydrate: The amount of hydrazine used is a critical parameter.
-
Causality: While hydrazine is the key nucleophile, it is also a strong reducing agent and can react with the ester functionality, especially at elevated temperatures, to form the corresponding carbohydrazide. Using a large excess can promote this side reaction.[7][8] Conversely, using too little may result in an incomplete reaction and make the reaction medium acidic from the generated HCl, which can protonate the starting hydrazine, reducing its nucleophilicity.
-
Recommendation: Start with 1.1 to 1.2 molar equivalents of hydrazine hydrate.[4] This provides a slight excess to drive the reaction to completion and neutralize HCl without being grossly excessive.
-
-
Reaction Temperature and Time: These two parameters are intrinsically linked.
-
Causality: The SNAr reaction on the thiazole ring requires thermal energy to overcome the activation barrier. However, prolonged heating or excessively high temperatures can lead to product decomposition or the formation of undesired byproducts like azines.[7][9]
-
Recommendation: Monitor the reaction closely using Thin-Layer Chromatography (TLC). The reaction is typically conducted at reflux in a solvent like ethanol.[10] An optimal reaction time is often between 4-8 hours. Quench the reaction as soon as TLC indicates the consumption of the starting material to prevent degradation.[9]
-
-
Choice of Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Causality: Protic solvents like ethanol are generally effective as they can solvate the ionic intermediate and are easy to remove.[11] However, if side reactions with the solvent (e.g., ethoxide formation) are suspected, a polar aprotic solvent like DMF could be considered, though this can make workup more difficult.
-
Recommendation: Ethanol is the standard and most effective solvent for this transformation. Ensure it is of a suitable grade.
-
Question: I'm observing an unexpected, highly polar side product that is difficult to separate. What is it and how can I avoid it?
Answer: The most likely candidate for a polar, often water-soluble, side product is the 4-methyl-2-hydrazino-1,3-thiazole-5-carbohydrazide .
-
Causality: This byproduct forms when a second molecule of hydrazine attacks the electrophilic carbonyl carbon of the ethyl ester group on either the starting material or, more likely, the product. This is a classic reaction of esters with hydrazine to form hydrazides.[8] This process is accelerated by high temperatures and a large excess of hydrazine.
-
Mitigation Strategy:
-
Control Stoichiometry: Strictly limit the hydrazine hydrate to 1.1-1.2 equivalents.
-
Control Temperature: Avoid excessive heating. Maintain a gentle reflux and monitor the reaction to avoid unnecessarily long reaction times.
-
Workup: Upon completion, cool the reaction mixture and precipitate the product by adding cold water. The desired product is generally less soluble than the di-hydrazide byproduct, allowing for separation by filtration.
-
Question: My final product is an oil or a discolored solid that is difficult to purify. What are the best purification strategies?
Answer: Purification can be challenging due to the product's functional groups.
-
Causality: The presence of the basic hydrazino group can cause streaking on silica gel chromatography. Discoloration often arises from minor decomposition products or the formation of colored azine side products.
-
Recommended Purification Workflow:
-
Initial Isolation: After quenching the reaction (e.g., by pouring it into ice water), the crude product should precipitate. Filter the solid and wash it thoroughly with cold water, followed by a non-polar solvent like hexane to remove non-polar impurities.
-
Recrystallization: This is the most effective method for purifying the solid product.
-
Column Chromatography (If Necessary): If recrystallization is insufficient, column chromatography can be used with care.
-
Technique: To prevent streaking, pre-treat your silica gel with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., ethyl acetate/hexane with 1% triethylamine). This deactivates the acidic sites on the silica.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling the reagents in this synthesis? Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[4] Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is an irritant and should be handled with care.[3] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase such as 30-50% ethyl acetate in hexane. The starting material (chloro-thiazole) will be less polar (higher Rf value) than the more polar product (hydrazino-thiazole). Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible.
Q3: What are the expected ¹H NMR and ¹³C NMR chemical shifts for the final product? Characterization is key to confirming the structure. While exact shifts depend on the solvent, the following are typical values for this compound.
| Expected Spectroscopic Data | |
| ¹H NMR | δ (ppm): 1.2-1.4 (t, 3H, -OCH₂CH ₃), 2.4-2.6 (s, 3H, Ar-CH ₃), 4.1-4.3 (q, 2H, -OCH ₂CH₃), ~4.5 (br s, 2H, -NH ₂), ~8.5 (br s, 1H, -NH -). The NH and NH₂ protons are exchangeable with D₂O. |
| ¹³C NMR | δ (ppm): ~14.5 (-OCH₂C H₃), ~17.0 (Ar-C H₃), ~60.0 (-OC H₂CH₃), ~110.0 (Thiazole C5), ~148.0 (Thiazole C4), ~162.0 (Ester C =O), ~170.0 (Thiazole C2). |
Optimized Experimental Protocol & Conditions
This protocol is designed to maximize yield and purity based on common troubleshooting insights.
Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material Purity | >98% | Minimizes side reactions and simplifies purification.[2] |
| Hydrazine Hydrate | 1.1 - 1.2 equivalents | Sufficient to drive the reaction and neutralize HCl without promoting side reactions.[4] |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and facilitates a clean reaction.[10] |
| Temperature | Reflux (~78 °C) | Provides necessary activation energy without excessive decomposition.[9] |
| Reaction Time | 4 - 8 hours (TLC Monitored) | Ensures complete conversion of starting material without degrading the product.[5] |
Step-by-Step Methodology
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (approx. 10 mL per gram of starting material). Begin stirring to dissolve the solid. To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction every hour using TLC (Mobile phase: 40% Ethyl Acetate in Hexane).
-
Workup: Once the starting material is consumed (typically 4-8 hours), cool the flask to room temperature and then place it in an ice bath for 30 minutes. Pour the cooled mixture into a beaker containing ice-cold deionized water (approx. 5 times the volume of ethanol used).
-
Isolation: A precipitate should form. Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with copious amounts of cold deionized water and then with a small amount of cold hexane.
-
Purification: Dry the crude solid under vacuum. For further purification, recrystallize the solid from hot ethanol or an ethanol/water mixture.
Visual Troubleshooting Workflow
This flowchart provides a systematic guide to diagnosing and solving common synthesis problems.
Caption: Systematic workflow for troubleshooting synthesis.
References
-
A review article on chemistry, synthesis and therapeutic importance of thiazole derivatives. PharmaTutor. [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review. [Link]
-
Mini Review on Recent Advances in the Synthesis of Thiazole Ring. Bentham Science. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
Recent Development in the Synthesis of Thiazoles. Bentham Science. [Link]
-
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. ChemBK. [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. [Link]
-
Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. Millennial Scientific. [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
-
Derivatives from Thiazole Derivative. ResearchGate. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]
-
Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. PubMed. [Link]
-
This compound. Oakwood Chemical. [Link]
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]
-
ethyl 2-methyl-1,3-thiazole-5-carboxylate. ChemSynthesis. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH. [Link]
-
2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. ScienceDirect. [Link]
-
Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. ResearchGate. [Link]
-
Synthesis of 2-(2-Hydrazinyl) thiazole derivatives. ResearchGate. [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]
-
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH. [Link]
- Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource to navigate the complexities of this multi-step synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry, often serving as a precursor for compounds with significant biological activity.[1] Its synthesis is typically a two-stage process: first, the construction of the thiazole core via a Hantzsch-type reaction to form an aminothiazole intermediate, followed by the introduction of the hydrazino group. Each stage presents unique challenges that can impact the overall yield and purity of the final product. Common issues include incomplete reactions, formation of side products, and difficulties in purification. This guide provides a systematic approach to identifying and resolving these challenges.
Core Synthetic Strategy
The most reliable pathway involves two primary transformations:
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Hantzsch Thiazole Synthesis: Formation of the precursor, Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, through the cyclization of an α-halo-β-ketoester with thiourea. One-pot variations starting from ethyl acetoacetate are particularly efficient.[1][2]
-
Conversion to the Hydrazino Group: Transformation of the 2-amino group into a 2-hydrazino group. This is typically achieved via diazotization of the 2-aminothiazole followed by a controlled reduction of the resulting diazonium salt. This method avoids the use of highly toxic hydrazine hydrate as a direct nucleophile in later steps.[3]
Visualizing the Reaction Pathways
Pathway 1: Hantzsch Synthesis of the 2-Aminothiazole Precursor
Caption: One-pot Hantzsch synthesis of the 2-aminothiazole precursor.
Pathway 2: Conversion to the 2-Hydrazino Derivative
Caption: Conversion of 2-aminothiazole to the 2-hydrazino derivative.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The solutions are based on established chemical principles to help you diagnose and resolve problems effectively.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| TS-01 | Low or no conversion of starting materials (Hantzsch Synthesis). | 1. Insufficient Heating: The reaction has a significant activation energy.[4] 2. Poor Solvent Choice: The solvent polarity is critical for dissolving reactants and facilitating the reaction.[4] 3. Low Reagent Purity: Impurities in ethyl acetoacetate or thiourea can inhibit the reaction.[4] | 1. Increase Temperature: Gently reflux the reaction mixture. For the one-pot synthesis of the precursor, heating to 80°C is effective.[1] 2. Solvent Screening: While ethanol or a THF/water mixture works well, consider alternative solvents if yields are poor.[1][4] 3. Verify Reagent Purity: Use high-purity starting materials. Consider distillation of liquid reagents if their purity is questionable. |
| TS-02 | Significant side product formation in the Hantzsch step. | 1. Reaction Temperature is Too High: High temperatures can promote the formation of undesired byproducts. 2. Incorrect Stoichiometry: An incorrect ratio of the α-halo intermediate to thiourea can lead to side reactions. | 1. Control Temperature: Lowering the reaction temperature may slow the formation of byproducts more than the desired reaction, improving selectivity.[4] 2. Optimize Stoichiometry: Use a slight excess of thiourea (e.g., 1.0-1.2 equivalents) to ensure the complete consumption of the electrophilic α-bromo intermediate.[1] |
| TS-03 | Low yield in the diazotization/reduction step. | 1. Decomposition of Diazonium Salt: Thiazole diazonium salts can be unstable, especially at elevated temperatures. 2. Inefficient Reduction: The choice of reducing agent and reaction conditions are crucial for high conversion. | 1. Maintain Low Temperature: Strictly maintain the temperature between 0-5°C during the addition of nitrite and throughout the life of the diazonium salt.[3] This minimizes decomposition. 2. Select Appropriate Reducing Agent: Stannous chloride (SnCl₂) in concentrated HCl is a common and effective choice for reducing diazonium salts to hydrazines.[3] Ensure the reducing agent is added under controlled temperature conditions. |
| TS-04 | Difficulty in isolating the final product. | 1. Product is highly soluble in the workup solvent. 2. Formation of an oil instead of a solid. 3. Presence of persistent impurities. | 1. Solvent Selection: After reaction completion and neutralization, extract the product with a suitable organic solvent like ethyl acetate. Minimize the volume of solvent used for recrystallization. 2. Induce Crystallization: If an oil forms, attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal, or triturating with a non-polar solvent like hexane. 3. Purification: If recrystallization is insufficient, column chromatography on silica gel is an effective method for purification. |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (Precursor)
This protocol is adapted from the efficient one-pot procedure described in the literature.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water. Cool the mixture to below 0°C using an ice-salt bath.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.2 equiv.) in THF to the cooled reaction mixture.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of the ethyl acetoacetate spot by Thin Layer Chromatography (TLC) (e.g., using a 2:1 petroleum ether-ethyl acetate mobile phase).
-
Cyclization: Once the starting material is consumed, add solid thiourea (1.0 equiv.) to the mixture.
-
Heating: Heat the reaction mixture to 80°C and maintain for 2-3 hours. Monitor the formation of the product by TLC.
-
Workup: After cooling to room temperature, neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent like ethanol to obtain the pure aminothiazole precursor.
Protocol 2: Synthesis of this compound
This protocol is conceptually based on standard procedures for converting aromatic amines to hydrazines via diazonium salts, analogous to methods for similar heterocycles.[3]
-
Diazotization Setup: Dissolve the Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1.0 equiv.) in an aqueous acidic solution (e.g., HCl or HBF₄) in a flask and cool to 0-5°C in an ice-salt bath.
-
Diazonium Salt Formation: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 equiv.) dropwise, ensuring the internal temperature does not rise above 5°C. Stir the mixture for 1 hour at this temperature.
-
Reduction Mixture Preparation: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5-3.0 equiv.) in concentrated hydrochloric acid. Cool this solution to 0°C.
-
Reduction: Slowly add the cold diazonium salt solution to the cold SnCl₂/HCl solution with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours, letting it warm slowly to room temperature.
-
Workup and Isolation: Make the reaction mixture strongly alkaline by the slow, careful addition of a concentrated NaOH or KOH solution while cooling in an ice bath. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is a one-pot procedure for the aminothiazole precursor often preferred? A1: The traditional two-step synthesis of the aminothiazole precursor involves isolating the lachrymatory and unstable ethyl 2-bromo-3-oxobutanoate intermediate. A one-pot procedure, where the bromination and cyclization occur in the same vessel, avoids this isolation, leading to a more efficient, safer, and often higher-yielding process.[1]
Q2: My diazotization reaction is turning dark brown or black. What does this indicate? A2: A dark coloration often indicates the decomposition of the diazonium salt. The primary cause is an excessive reaction temperature. It is critical to maintain the temperature at 0-5°C throughout the diazotization process to ensure the stability of this intermediate.[3]
Q3: Can I use hydrazine hydrate directly on a 2-halo-thiazole precursor to synthesize the final product? A3: While nucleophilic aromatic substitution with hydrazine hydrate is a known reaction, it can be problematic. Hydrazine is highly toxic and reactive, and the reaction may require harsh conditions. The diazotization-reduction pathway starting from the more accessible 2-aminothiazole is generally considered a more controlled and reliable method.
Q4: How critical is the purity of the thiourea used in the Hantzsch reaction? A4: The purity is very important. Impurities in thiourea can participate in unwanted side reactions, leading to a complex product mixture and lowering the yield of the desired thiazole.[4] It is recommended to use thiourea of at least 98% purity.
Q5: What are the key safety precautions for this synthesis? A5: Several reagents require careful handling:
-
N-bromosuccinimide (NBS): A lachrymator and irritant. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Diazonium Salts: Potentially explosive when isolated and dry. They should always be kept in solution and used immediately in the next step.
-
Stannous Chloride/HCl: Corrosive. Handle with care.
-
Sodium Nitrite: An oxidizer and toxic. Avoid contact with acidic solutions which can release toxic nitrogen oxides.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- Benchchem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- CUTM Courseware. (n.d.). Thiazole.
- YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
- Taylor & Francis Online. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- ResearchGate. (2023). Systematic Review On Thiazole And Its Applications.
- Oakwood Chemical. (n.d.). This compound.
- PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- MDPI. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester.
- Echemi. (n.d.). 2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester.
- ResearchGate. (2025). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty.
- ChemSynthesis. (2025). ethyl 2-methyl-1,3-thiazole-5-carboxylate.
- ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
- ChemicalBook. (n.d.). This compound.
- Google Patents. (2022). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
- PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
- National Institutes of Health (NIH). (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
- Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
Sources
Thiazole Synthesis Troubleshooting Hub: A Guide for Researchers
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing thiazole derivatives. Thiazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous pharmaceuticals, from antimicrobials to anticancer agents.[1][2][3] However, their synthesis, while often straightforward in principle, can present significant practical challenges.
This hub moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Here, we address the common pitfalls encountered in the lab, explaining the underlying chemical principles to empower you to make informed decisions and optimize your synthetic outcomes.
Section 1: Foundational Knowledge - The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[4][5] It involves the condensation reaction between an α-haloketone and a thioamide.[4][6] Understanding its mechanism is the first step to effective troubleshooting.
The reaction begins with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, displacing the halide in an SN2 reaction.[6][7] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.[7][8]
Caption: High-level overview of the Hantzsch thiazole synthesis workflow.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during thiazole synthesis in a practical, question-and-answer format.
FAQ 1: Low or No Product Yield
Question: "My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?"
Answer: This is a frequent issue that can stem from several factors. A systematic approach is key to identifying the root cause.
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Reagent Purity and Stability:
-
Causality: The purity of your starting materials is paramount. Impurities in the α-haloketone or thioamide can engage in side reactions, consuming reagents and complicating purification.[9][10] Thioamides, in particular, can be unstable, especially in acidic conditions.[9] For syntheses involving benzothiazoles, the precursor 2-aminothiophenol is notoriously prone to oxidation, which can drastically lower yields.[9]
-
Troubleshooting Steps:
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Verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis.
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Use freshly opened or purified reagents whenever possible.
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If using 2-aminothiophenol, check for the formation of a yellow disulfide dimer precipitate, which indicates oxidation.[9]
-
-
-
Reaction Conditions:
-
Causality: The Hantzsch synthesis often requires an initial energy input to overcome the activation barrier for the SN2 reaction.[11] The choice of solvent is also critical as it affects the solubility of reactants and intermediates, thereby influencing reaction kinetics.[9]
-
Troubleshooting Steps:
-
Temperature: If running the reaction at room temperature, consider heating. A typical range is 65-100°C.[11] Modern approaches using microwave irradiation can significantly reduce reaction times and improve yields.[11]
-
Solvent: The ideal solvent depends on the specific substrates. Ethanol, methanol, and butanol are commonly effective.[3][9] For some multi-component reactions, a mixture of ethanol and water can be optimal.[3]
-
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| Solvent | Polarity | Typical Use Case & Comments |
| Ethanol/Methanol | Polar Protic | Most common choice. Good solubility for many thioamides and α-haloketones.[6] |
| 1-Butanol/2-Propanol | Polar Protic | Higher boiling points allow for higher reaction temperatures, which can be beneficial for less reactive substrates.[3] |
| Dioxane | Polar Aprotic | Used for specific substrates, but care must be taken to remove peroxides. |
| Ethanol/Water (50/50) | Polar Protic | Can be a "green" and effective medium, sometimes leading to higher yields than pure alcohol.[3] |
| Solvent-Free | N/A | An environmentally friendly option that can lead to very rapid reactions and high yields.[12] |
FAQ 2: Formation of Impurities and Side Products
Question: "My crude product shows multiple spots on the TLC plate. What are the common side products in thiazole synthesis and how can I minimize them?"
Answer: The formation of multiple products is a clear indicator of side reactions. Identifying these impurities is crucial for optimizing your reaction.
-
Isomeric Byproducts:
-
Causality: When using N-monosubstituted thioureas, the reaction can yield two different isomers: the desired 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction's acidity is the determining factor.[11]
-
Troubleshooting Steps:
-
-
Other Condensation Products:
-
Causality: Incorrect stoichiometry or prolonged reaction times can lead to the formation of bis-thiazoles or other undesired condensation byproducts.
-
Troubleshooting Steps:
-
Ensure accurate stoichiometry. A slight excess of the thioamide (e.g., 1.5 equivalents) is sometimes used to ensure the complete consumption of the α-haloketone.[6]
-
Monitor the reaction closely using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid over-running the reaction.
-
-
FAQ 3: Difficulty in Product Purification
Question: "I'm struggling to purify my target thiazole derivative. What are the best practices for crystallization and chromatography?"
Answer: Purification can be challenging, especially if side reactions have occurred. The strategy depends on the nature of your product and the impurities present.
-
Precipitation/Crystallization:
-
Causality: Many 2-aminothiazoles are synthesized as their hydrohalide salts (e.g., HBr or HCl salt), which are often soluble in the reaction solvent (like methanol).[13] Neutralizing this salt is necessary to precipitate the free, neutral thiazole, which is typically much less soluble in polar solvents.[6][13]
-
Troubleshooting Steps:
-
After the reaction is complete and cooled, pour the mixture into a weak base solution, such as 5% sodium carbonate (Na₂CO₃) or ammonium hydroxide.[6][11]
-
The neutral product should precipitate and can be collected by filtration.[6]
-
Recrystallization from a suitable solvent (e.g., ethanol, or a DMF/water mixture) can further purify the product.[12][14]
-
-
-
Column Chromatography:
-
Causality: If crystallization is ineffective or if impurities have similar solubility profiles, column chromatography is the preferred method.
-
Troubleshooting Steps:
-
Use silica gel as the stationary phase.
-
Select an appropriate mobile phase. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6] Adjust the ratio based on TLC analysis to achieve good separation (Rf of the target compound ~0.3).
-
-
Caption: Decision tree for selecting a purification strategy.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole[6][11]
This protocol is a representative example and may require optimization for different substrates.
-
Reaction Setup: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1 eq.) and thiourea (7.5 mmol, 1.5 eq.).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C. The reaction is typically complete within 30-60 minutes. Monitor progress by TLC.
-
Cooling: Remove the reaction from heat and allow the solution to cool to room temperature.
-
Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix.[6] A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Spread the collected solid on a tared watchglass and allow it to air dry or dry in a vacuum oven.
Protocol 2: Monitoring Reaction Progress by TLC
-
Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., 1:1 Hexane:Ethyl Acetate).
-
Spotting: On a silica TLC plate, spot the starting α-haloketone, the thioamide, and a co-spot of both. As the reaction proceeds, carefully take a small aliquot from the reaction mixture, dilute it, and spot it on the plate.
-
Development: Place the plate in the chamber and allow the solvent to run up the plate.
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Visualization: Visualize the plate under a UV lamp. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate the reaction is progressing. The reaction is complete when the limiting reagent spot has been consumed.
Section 4: General Troubleshooting Workflow
When faced with any synthetic challenge, a logical, systematic approach is far more effective than random changes. The following workflow provides a structured method for troubleshooting.
Caption: A systematic workflow for troubleshooting synthesis problems.
References
-
Cook–Heilbron thiazole synthesis - Wikipedia. Available at: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry. Available at: [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2019). International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Current Topics in Medicinal Chemistry. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
-
Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis. Available at: [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. Available at: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules. Available at: [Link]
-
Cook-Heilbron thiazole synthesis | Request PDF. ResearchGate. Available at: [Link]
-
synthesis of thiazoles - YouTube. (2019). Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). MDPI. Available at: [Link]
-
Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. Available at: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]
-
Synthesis of some new 5- substituted of 2-amino-4-phenylthiazole derivatives. (2016). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Common methods for the synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020). Available at: [Link]
-
A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2017). PLoS ONE. Available at: [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]
Sources
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Increasing the purity of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
An increasing number of researchers, scientists, and drug development professionals are utilizing Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate as a critical building block for synthesizing novel bioactive compounds, particularly for conditions like allergies, hypertension, and various infections.[1] Given its role as a key intermediate, achieving high purity is paramount for the reliability and reproducibility of subsequent experimental results and for ensuring the safety and efficacy of final drug candidates.
This technical support center provides a comprehensive guide for researchers encountering purity challenges with this compound. It is structured as a series of troubleshooting questions and in-depth FAQs, designed to move from identifying the source of impurities to implementing effective purification strategies.
Understanding the Source: Synthesis and Common Impurities
This compound is typically synthesized via a Hantzsch-type thiazole synthesis.[2][3] A common modern approach involves a one-pot reaction starting from ethyl acetoacetate, which is first halogenated (e.g., with N-bromosuccinimide, NBS) and then cyclized with thiosemicarbazide.[1]
Caption: General Hantzsch synthesis pathway and origin of impurities.
Understanding this process is crucial because the most common impurities are remnants of the reaction itself:
-
Unreacted Starting Materials: Ethyl acetoacetate, N-bromosuccinimide, and thiosemicarbazide.
-
Unreacted Intermediate: Ethyl 2-bromo-3-oxobutanoate.[1]
-
Side-Reaction Products: The reaction conditions can sometimes lead to the formation of isomeric by-products or dimers. Acidic conditions, for instance, can alter the regioselectivity of the cyclization.
-
Degradation Products: The hydrazino (-NHNH₂) group is susceptible to oxidation, which can lead to discoloration of the product.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues encountered during the purification process in a practical question-and-answer format.
Q1: My crude product is a discolored, sticky solid after the initial workup. What are the first steps to clean it up?
An impure initial product is common. The discoloration often points to residual reagents or oxidative degradation. The stickiness suggests the presence of unreacted starting materials or solvent residues.
Initial Cleanup Protocol:
-
Aqueous Wash: Dissolve the crude material in a suitable organic solvent like ethyl acetate.
-
Neutralization: Wash the organic solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities (like residual HBr from the NBS reaction) and then with brine (saturated NaCl solution) to reduce the amount of water in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
This initial wash is designed to remove inorganic salts and highly polar impurities, often yielding a more manageable solid product for further purification.
Q2: My TLC plate shows multiple spots. How do I decide between recrystallization and column chromatography?
The choice of the primary purification technique depends on the nature of the impurities and the physical state of your product. The following decision tree can guide your strategy.
Caption: Decision workflow for selecting the appropriate purification method.
Q3: I've chosen recrystallization. What is the best procedure?
Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found. For thiazole derivatives, polar protic solvents or mixtures are often effective.[4][5]
Detailed Recrystallization Protocol:
-
Solvent Screening: Test solubility in small vials. Good candidates include ethanol, isopropanol, and ethyl acetate. If the compound is too soluble, a solvent/anti-solvent system like ethanol/water or ethyl acetate/hexane can be used. Ethanol is a common and effective choice for similar structures.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Q4: Recrystallization failed to remove key impurities. How should I set up a silica gel column?
Column chromatography is the most effective method for separating compounds with similar polarities.[6][7]
Column Chromatography Protocol:
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel (200-400 mesh is common for good separation) as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading the sample as a liquid. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution). Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
| Solvent System (Hexane/Ethyl Acetate) | Typical Rf on Silica | Use Case |
| 9:1 | ~0.6-0.8 | Eluting non-polar impurities |
| 7:3 | ~0.2-0.4 | Optimal for eluting the product |
| 1:1 | ~0.1-0.2 | Eluting more polar impurities |
Note: These ratios are starting points and should be optimized using TLC for each specific batch.
Frequently Asked Questions (FAQs)
Q: Which analytical techniques are essential for confirming the purity of the final product?
A combination of methods provides the most complete picture of purity:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and column fractions.[8] A single spot in multiple solvent systems is a good indicator of purity.
-
¹H NMR Spectroscopy: This is the gold standard for structural confirmation. A clean spectrum, free of unidentifiable peaks, with correct integrations for all protons, is strong evidence of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a highly accurate purity assessment (% area under the curve) and confirms that the main component has the correct molecular weight.
-
Melting Point Analysis: A sharp melting point that matches the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting range.
Q: The hydrazino group is reactive. Are there special handling precautions to consider during purification?
Yes, the hydrazino moiety requires careful consideration:
-
Avoid Aldehyd/Ketone Solvents: Do not use acetone for cleaning glassware or as a solvent if the compound will be in contact with it for an extended period, as it can react with the hydrazino group to form a hydrazone impurity.
-
Inert Atmosphere: While not always necessary, if you notice significant discoloration (yellowing or browning) upon exposure to air, it may be due to oxidation. Performing purification steps, especially solvent evaporation, under an inert atmosphere (like nitrogen or argon) can mitigate this.
-
Temperature Control: Avoid excessive or prolonged heating, as it can promote degradation. When concentrating solutions, use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40 °C).
Q: Is acid-base extraction a viable purification strategy for this molecule?
Yes, acid-base extraction can be a useful technique, particularly for removing neutral impurities. The hydrazino group is basic and will be protonated in the presence of a dilute acid, forming a water-soluble salt.
Simplified Acid-Base Extraction Workflow:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move into the aqueous layer.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities.
-
Carefully neutralize the aqueous layer by adding a base (e.g., saturated NaHCO₃ or dilute NaOH) until the product precipitates out or the solution becomes basic.
-
Extract the now neutral product back into an organic solvent.
-
Dry the organic layer with an anhydrous salt, filter, and evaporate the solvent.
This method is effective but can be more labor-intensive than chromatography or recrystallization. It is best employed when dealing with significant quantities of non-basic impurities.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PubMed Central. Retrieved from [Link]
-
Zhang, Z., et al. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(4), 553-557. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Chemcia Scientific, LLC. (n.d.). 2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. Retrieved from [Link]
-
Ioan, I., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-thiazole Derivatives as Anti-Candida Agents. Molecules, 24(19), 3596. Retrieved from [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
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Technical Support Center: Overcoming Poor Solubility of Thiazole Derivatives During Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the most common hurdles in the synthesis of thiazole derivatives: poor solubility. The inherent chemical nature of the thiazole ring system often leads to compounds that are challenging to dissolve in common reaction solvents, leading to incomplete reactions, difficult purifications, and overall low yields. This resource offers a structured, question-and-answer-based approach to systematically diagnose and resolve these solubility-related challenges.
Troubleshooting Guide: Tackling Specific Solubility Issues in Thiazole Synthesis
This section provides actionable solutions to specific problems you may encounter during your experiments.
Issue 1: My starting material, a substituted α-haloketone, is not dissolving in the reaction solvent for a Hantzsch thiazole synthesis.
-
Initial Diagnosis: The polarity mismatch between your α-haloketone and the chosen solvent is the most likely cause. Many α-haloketones, especially those with large aromatic or aliphatic substituents, are significantly nonpolar.
-
Step-by-Step Troubleshooting Protocol:
-
Solvent Screening: Begin by applying the principle of "like dissolves like."[1] If you are using a polar solvent like ethanol or methanol, which are common for Hantzsch reactions, and observing poor solubility, consider a systematic solvent screen.[2]
-
Co-Solvent System: If a single solvent system is ineffective, the use of a co-solvent system is a powerful technique.[1] A co-solvent works by modifying the overall polarity of the solvent mixture to better match the solute.[1][3]
-
Protocol:
-
Suspend your α-haloketone in your primary polar solvent (e.g., ethanol).
-
While stirring vigorously, add a less polar, miscible co-solvent (e.g., tetrahydrofuran (THF) or 1,4-dioxane) dropwise.[4]
-
Continue adding the co-solvent until the solid dissolves completely.
-
Note the final solvent ratio; this will be your new reaction solvent system.
-
-
-
Temperature Elevation: Gently warming the solvent can significantly increase the solubility of your starting material. However, be cautious not to exceed the boiling point of the solvent or cause premature reaction or degradation of your starting materials.
-
Particle Size Reduction: Decreasing the particle size of your solid starting material increases the surface area available for solvation, which can enhance the rate of dissolution.[1][3]
-
Action: Carefully grind your α-haloketone using a mortar and pestle before adding it to the reaction vessel.
-
-
Issue 2: My thiazole product precipitates out of the reaction mixture before the reaction is complete, leading to low yields.
-
Initial Diagnosis: The synthesized thiazole derivative is likely less soluble in the reaction medium than the starting materials. This is a common issue, as the planar and often rigid structure of thiazole derivatives can lead to strong intermolecular forces and high crystal lattice energy.[5][6]
-
Step-by-Step Troubleshooting Protocol:
-
Solvent System Re-evaluation: The solvent system that was suitable for your starting materials may not be optimal for your product.
-
Action: If you are using a single solvent, consider a co-solvent system as described in Issue 1. If you are already using a co-solvent system, you may need to adjust the ratio to increase the polarity, as many thiazole derivatives are more polar than their precursors.
-
-
Elevated Reaction Temperature: Running the reaction at a higher temperature can often keep the product in solution.
-
Workflow:
-
Determine the boiling point of your solvent or solvent mixture.
-
Set up your reaction under reflux conditions, ensuring proper condenser setup to prevent solvent loss.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
-
-
"Greener" High-Boiling Point Solvents: Consider alternative, environmentally benign solvents with higher boiling points, such as glycerin.[2] Glycerin has been successfully used as a recyclable reaction medium for thiazole synthesis.[2]
-
Issue 3: During workup and purification, my thiazole derivative is poorly soluble in common organic solvents, making extraction and chromatography difficult.
-
Initial Diagnosis: The polarity of your thiazole derivative is likely not well-matched with standard extraction solvents like ethyl acetate or dichloromethane.
-
Step-by-Step Troubleshooting Protocol:
-
Solvent Selection for Extraction:
-
Action: Screen a range of solvents with varying polarities. For more polar thiazole derivatives, consider using THF or even a mixture of dichloromethane and methanol.
-
-
pH Adjustment during Aqueous Wash: If your thiazole derivative has a basic nitrogen atom, its solubility in the organic layer can be influenced by the pH of the aqueous wash.[7][8]
-
Protocol:
-
During the aqueous workup, use a dilute basic solution (e.g., saturated sodium bicarbonate) to ensure the thiazole nitrogen is not protonated. A protonated thiazole will be more water-soluble.
-
-
-
"Salting Out": To decrease the solubility of your organic compound in the aqueous layer, you can use a saturated brine (NaCl solution) wash.[9] The high concentration of ions in the brine reduces the ability of water to solvate your organic compound, driving it into the organic layer.[9]
-
Chromatography Solvent System Optimization: For column chromatography, if your compound is streaking or not moving from the baseline, a more polar eluent system is required.
-
Action: Start with a standard eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by adding methanol to the ethyl acetate. A small percentage of methanol can significantly increase the eluting power of the solvent system.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are thiazole derivatives often poorly soluble?
A1: The poor solubility of many thiazole derivatives stems from their molecular structure.[5][6] The flat, rigid nature of the fused ring system promotes strong intermolecular π-π stacking interactions.[5] This leads to a highly stable crystal lattice that is difficult for solvent molecules to break down and solvate.[5][6]
Q2: Can I use sonication to improve the solubility of my thiazole compound?
A2: Yes, sonication can be a very effective technique.[1] The high-frequency sound waves generate intense mechanical forces that can break up solid particles and accelerate the dissolution process by disrupting intermolecular interactions.[1]
Protocol for Sonication-Assisted Dissolution:
-
Place your thiazole derivative and the chosen solvent in a suitable vessel.
-
Immerse the vessel in an ultrasonic bath.
-
Turn on the sonicator and monitor the dissolution. The time required will depend on the specific compound and solvent.[1]
Q3: How does changing the pH of the medium affect the solubility of my thiazole derivative?
A3: The solubility of thiazole derivatives with ionizable functional groups can be significantly influenced by pH.[7][8] Many thiazole derivatives contain a basic nitrogen atom in the thiazole ring which can be protonated at an acidic pH.[8][10] This protonation results in the formation of a salt, which is generally more water-soluble.[11] Conversely, in a more alkaline environment, the thiazole will be in its neutral, less water-soluble form.[7]
Q4: Are there any chemical modifications I can make to my thiazole derivative to improve its solubility?
A4: Yes, chemical modification is a common strategy in drug development to enhance solubility.[12] Introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase the hydrophilicity of the molecule and improve its aqueous solubility.[13] Another approach is to add long, branched alkyl or alkoxy chains to disrupt the crystal packing and reduce the lattice energy, which can improve solubility in organic solvents.[14]
Q5: What are surfactants and how can they help with solubility issues?
A5: Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[7] In an aqueous solution, above a certain concentration (the critical micelle concentration), surfactant molecules can self-assemble into spherical structures called micelles.[11][15] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment.[1] A poorly water-soluble thiazole derivative can be encapsulated within this hydrophobic core, and the hydrophilic exterior of the micelle allows the entire complex to be soluble in water.[16]
Data and Visualization
Table 1: Common Solvents for Thiazole Synthesis and Their Properties
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | A common, polar protic solvent for Hantzsch synthesis.[17] |
| Methanol | 65 | 6.6 | Similar to ethanol but more polar. |
| 1,4-Dioxane | 101 | 4.8 | A less polar, water-miscible solvent often used as a co-solvent.[18] |
| Tetrahydrofuran (THF) | 66 | 4.0 | A common, less polar co-solvent.[4] |
| Dimethylformamide (DMF) | 153 | 6.4 | A polar aprotic solvent with a high boiling point, useful for dissolving stubborn compounds.[19] |
| Glycerin | 290 | 7.5 | A "green," high-boiling point, and recyclable solvent.[2] |
Diagram 1: Decision Workflow for Troubleshooting Poor Solubility
Caption: A decision-making workflow for addressing poor solubility.
Diagram 2: Mechanism of Surfactant Solubilization
Caption: Encapsulation of a hydrophobic thiazole derivative within a surfactant micelle.
References
-
Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Ask A Formulator. (n.d.). How Do You Solubilize An API That Does Not Want To Dissolve? Retrieved from [Link]
-
Miller, D. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Retrieved from [Link]
-
Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Shanley, A. (2010, November 2). Solubilizing the Insoluble. Pharmaceutical Technology. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
ResearchGate. (2016, August 17). How to dissolve a synthesised compound in a water missible organic solvent? Retrieved from [Link]
-
Zain, N. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. International Journal of PharmTech Research. Retrieved from [Link]
-
Sharma, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Biomedical Science. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Anitha, G., & Sarvanan, G. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]
-
Delacroix, S., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
-
Narsaiah, B., et al. (2011). Glycerin as alternative solvent for the synthesis of Thiazoles. Organic Communications. Retrieved from [Link]
-
YouTube. (2024, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]
-
MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Retrieved from [Link]
-
ResearchGate. (2022, June 15). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]
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Preventing dimer formation in hydrazino-thiazole reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimer Formation and Other Side Reactions
Welcome to the technical support center for hydrazino-thiazole synthesis. As a Senior Application Scientist, I understand the challenges you face in the laboratory. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the formation of undesired dimers and other side products in hydrazino-thiazole reactions. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Unwanted Product Formation
Q1: I am observing a significant amount of a high molecular weight byproduct in my hydrazino-thiazole synthesis. Could this be a dimer?
Yes, the formation of a high molecular weight byproduct is a common issue and could very well be a dimeric species. In the context of hydrazino-thiazole synthesis, a likely "dimer" is a bis-thiazole derivative. This typically arises from the presence of a bis-thiosemicarbazone in your reaction mixture, which can then react with two equivalents of an α-haloketone.[1][2][3][4][5]
Plausible Dimer Formation Pathway:
The formation of a bis-thiosemicarbazone can occur if your starting aldehyde or ketone contains impurities with two carbonyl groups, or if a dicarbonyl compound is inadvertently used. This bis-thiosemicarbazone can then undergo a double Hantzsch reaction to yield a bis-thiazole.
DOT Script for Dimer Formation Pathway
Caption: Plausible pathway for bis-thiazole (dimer) formation.
Troubleshooting Steps to Prevent Bis-Thiazole Formation:
| Parameter | Recommendation | Scientific Rationale |
| Purity of Starting Materials | HPLC or NMR analysis of the starting aldehyde/ketone to ensure the absence of dicarbonyl impurities. | Prevents the initial formation of the bis-thiosemicarbazone precursor. |
| Stoichiometry | Use a slight excess (1.1 equivalents) of the thiosemicarbazide relative to the α-haloketone. | Ensures that the α-haloketone is the limiting reagent, reducing the chance of it reacting with any bis-thiosemicarbazone present. |
| Reaction Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC). | Allows for the identification of the formation of a higher molecular weight, less polar spot corresponding to the bis-thiazole. |
Q2: My spectral data (NMR and Mass Spec) for a major byproduct doesn't seem to fit a simple dimer. What else could it be?
Another common side product in hydrazino-thiazole synthesis, which can be mistaken for a dimer, is a 1,3,4-thiadiazine derivative .[6][7] This occurs through an alternative cyclization pathway of the intermediate formed from the reaction of the thiosemicarbazone and the α-haloketone.
Thiazole vs. Thiadiazine Formation:
The Hantzsch thiazole synthesis involves the nucleophilic attack of the sulfur atom of the thiosemicarbazone onto the α-carbon of the haloketone, followed by cyclization involving the nitrogen of the hydrazone. However, under certain conditions, a competing reaction can occur where the terminal nitrogen of the thiosemicarbazide moiety attacks the carbonyl carbon of the α-haloketone, leading to a six-membered thiadiazine ring.
DOT Script for Competing Cyclization Pathways
Caption: Competing pathways in hydrazino-thiazole synthesis.
Troubleshooting Steps to Favor Thiazole Formation over Thiadiazine:
| Parameter | Recommendation | Scientific Rationale |
| Solvent Choice | A solvent screening is highly recommended. Protic solvents like ethanol are commonly used and generally favor thiazole formation.[8] | The polarity of the solvent can influence the conformation of the intermediate and the relative nucleophilicity of the different nitrogen atoms, thereby directing the cyclization pathway. |
| Temperature Control | Lowering the reaction temperature may slow down the formation of the undesired thiadiazine.[1] | The activation energy for the two competing cyclization pathways may be different. A lower temperature can provide better selectivity for the desired product. |
| pH of the Medium | For certain substrates, particularly those involving N-monosubstituted thioureas, the acidity of the medium is crucial. Neutral conditions generally favor the formation of the 2-amino isomer.[1] | The protonation state of the intermediates can significantly affect which nitrogen atom acts as the nucleophile in the cyclization step. |
Frequently Asked Questions (FAQs)
Q3: What is the standard protocol for a hydrazino-thiazole synthesis?
A general and robust protocol for the synthesis of hydrazino-thiazole derivatives via the Hantzsch reaction is as follows:
Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-arylthiazoles [8]
-
Thiosemicarbazone Formation:
-
Dissolve the desired aryl aldehyde (1.0 eq.) in ethanol.
-
Add thiosemicarbazide (1.0 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and collect the precipitated thiosemicarbazone by filtration. Wash with cold ethanol and dry.
-
-
Hantzsch Thiazole Synthesis:
-
Suspend the synthesized thiosemicarbazone (1.0 eq.) in ethanol.
-
Add the appropriate α-bromoacetophenone (1.0 eq.).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and collect the precipitated solid by filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure hydrazino-thiazole product.
-
Q4: How can I improve the overall yield of my hydrazino-thiazole reaction?
Low yields can often be attributed to several factors. Consider the following to optimize your reaction:
-
Purity of Reactants: Ensure your α-haloketone and thiosemicarbazone are of high purity. Impurities can lead to a variety of side reactions.[1]
-
Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[1] If you are running the reaction at room temperature, consider increasing the heat.
-
Solvent Selection: The choice of solvent is critical. While ethanol is common, exploring other solvents like methanol or greener alternatives like PEG-400 could improve yields.[2]
-
Use of Catalysts: While the classic synthesis may not require a catalyst, modern variations often employ one to enhance efficiency. Catalysts like silica-supported tungstosilicic acid have been reported to give high yields.[1]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner product formation.
Q5: What is the role of the acid catalyst in the formation of the thiosemicarbazone intermediate?
The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the thiosemicarbazide. This accelerates the condensation reaction to form the thiosemicarbazone.
References
-
Mohareb, R. M., & Mohamed, N. R. (2006). Novel synthesis of 1,3,4-thiadiazine derivatives and their cycloaddition reactions. Archiv der Pharmazie, 339(11), 608-615. Available at: [Link]
-
Mahmoud, H. K., Kassab, R. M., & Gomha, S. M. (2019). Synthesis and characterization of some novel bis-thiazoles. Journal of Heterocyclic Chemistry, 56(11), 3157-3163. Available at: [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2020). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 8, 593. Available at: [Link]
-
Mahmoud, H. K., Kassab, R. M., & Gomha, S. M. (2019). Synthesis and characterization of some novel bis-thiazoles. Journal of Heterocyclic Chemistry, 56(11), 3157-3163. Available at: [Link]
-
Arafa, W. A., & Badry, M. G. (2016). Facile synthesis of bis-thiosemicarbazone derivatives as key precursors for the preparation of functionalised bis-thiazoles. Journal of Chemical Research, 40(7), 385-392. Available at: [Link]
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Hussain, N., Hussain, A., & Green, I. R. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(1), 1-5. Available at: [Link]
-
Khan, I., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 25(21), 5035. Available at: [Link]
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Chinnaraja, D., & Rajalakshmi, K. (2019). Thiazole fused thiosemicarbazones: Microwave-assisted synthesis, biological evaluation and molecular docking study. Journal of Molecular Structure, 1179, 64-74. Available at: [Link]
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Tomita, Y., Kabashima, S., Okawara, T., Yamasaki, T., & Furukawa, M. (1990). Heterocyclization of 2,4-disubstituted thiosemicarbazides with haloketones. Journal of Heterocyclic Chemistry, 27(3), 707-710. Available at: [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2018). Formation of thiadiazole, thiadiazine, thiadiazepine and pyrazole derivatives in the reaction of 2,4-disubstituted thiosemicarbazides with tetracyanoethylene. Arkivoc, 2018(3), 200-211. Available at: [Link]
-
El-Metwally, A. M., & El-Gazzar, A. A. (2022). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. Available at: [Link]
-
Metwally, M. A., Abdel-Wahab, B. F., & El-Gazzar, A. A. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. Available at: [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 23(12), 3236. Available at: [Link]
-
Tomita, Y., Kabashima, S., Okawara, T., Yamasaki, T., & Furukawa, M. (1990). ChemInform Abstract: Heterocyclization of 2,4-Disubstituted Thiosemicarbazides with Haloketones. ChemInform, 21(32). Available at: [Link]
-
Al-Ghorbani, M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 58. Available at: [Link]
-
Sadavarte, P. S., Zaware, B. H., & Takate, S. J. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry, 38(4), 1031-1036. Available at: [Link]
-
El-Gazzar, A. A., & Hafez, H. N. (2009). Synthesis of novel thiazole and pyrrolothiadiazine derivatives from aldehyde thiosemicarbazones. Heteroatom Chemistry, 20(4), 181-187. Available at: [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2018). Formation of thiadiazole, thiadiazine, thiadiazepine and pyrazole derivatives in the reaction of 2,4-disubstituted thiosemicarbazides with tetracyanoethylene. Arkivoc, 2018(3), 200-211. Available at: [Link]
-
El-Gazzar, A. A., & Hafez, H. N. (2006). Synthesis of novel thiazole and pyrrolothiadiazine derivatives from aldehyde thiosemicarbazones. Heteroatom Chemistry, 17(4), 261-266. Available at: [Link]
-
Gomha, S. M., & Abdel-Aziz, H. A. (2012). Synthesis of new heterocyclic compounds derived from 3-(4-chlorophenyl)-4-formyl-sydnone: reaction of 3-aryl-4-formylsydnone with active methylene compounds and thiosemicarbazide. Molecules, 17(8), 9736-9748. Available at: [Link]
-
El-Gazzar, A. A., & Hafez, H. N. (2009). Synthesis of novel thiazole and pyrrolothiadiazine derivatives from aldehyde thiosemicarbazones. Heteroatom Chemistry, 20(4), 181-187. Available at: [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 23(12), 3236. Available at: [Link]
-
Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(7), 4785-4828. Available at: [Link]
-
El-Gazzar, A. A., & Hafez, H. N. (2009). Synthesis of novel thiazole and pyrrolothiadiazine derivatives from aldehyde thiosemicarbazones. Heteroatom Chemistry, 20(4), 181-187. Available at: [Link]
-
El-Gazzar, A. A., & Hafez, H. N. (2006). Synthesis of novel thiazole and pyrrolothiadiazine derivatives from aldehyde thiosemicarbazones. Heteroatom Chemistry, 17(4), 261-266. Available at: [Link]
-
Al-Ghorbani, M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 58. Available at: [Link]
-
El-Metwally, A. M., & El-Gazzar, A. A. (2022). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. Available at: [Link]
-
Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(7), 4785-4828. Available at: [Link]
-
El-Gazzar, A. A., & Hafez, H. N. (2009). Synthesis of novel thiazole and pyrrolothiadiazine derivatives from aldehyde thiosemicarbazones. Heteroatom Chemistry, 20(4), 181-187. Available at: [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2018). Formation of thiadiazole, thiadiazine, thiadiazepine and pyrazole derivatives in the reaction of 2,4-disubstituted thiosemicarbazides with tetracyanoethylene. Arkivoc, 2018(3), 200-211. Available at: [Link]
-
El-Gazzar, A. A., & Hafez, H. N. (2006). Synthesis of novel thiazole and pyrrolothiadiazine derivatives from aldehyde thiosemicarbazones. Heteroatom Chemistry, 17(4), 261-266. Available at: [Link]
-
Al-Ghorbani, M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 58. Available at: [Link]
-
El-Metwally, A. M., & El-Gazzar, A. A. (2022). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. Available at: [Link]
-
Tomita, Y., Kabashima, S., Okawara, T., Yamasaki, T., & Furukawa, M. (1990). Heterocyclization of 2,4-disubstituted thiosemicarbazides with haloketones. Journal of Heterocyclic Chemistry, 27(3), 707-710. Available at: [Link]
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Technical Support Center: Synthesis of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers encountering challenges during the work-up and purification of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate. Our focus is on providing practical, field-tested solutions grounded in established chemical principles to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs) on Standard Work-up
Question 1: My reaction is complete. What is the fundamental goal of the initial work-up procedure for this specific thiazole synthesis?
Answer: The primary goal is to isolate the crude this compound from the reaction mixture. The synthesis, typically a variation of the Hantzsch thiazole synthesis, is often conducted in an alcoholic solvent and generates an acidic byproduct (e.g., HCl or HBr). Consequently, the synthesized thiazole likely exists as its corresponding acid salt (e.g., hydrochloride), which is often soluble in the reaction medium. The work-up, therefore, centers on neutralizing this salt to precipitate the insoluble "free base" form of the product, which can then be collected via filtration.[1]
Question 2: Why is neutralization with a weak base like sodium bicarbonate or sodium carbonate recommended over a strong base like NaOH?
Answer: This is a critical point of experimental control. The ester functional group (-COOEt) on your target molecule is susceptible to hydrolysis under strongly basic conditions, which would convert your desired ethyl ester into the corresponding carboxylic acid, a significant impurity. Weak bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are sufficiently alkaline to deprotonate the thiazole salt and induce precipitation without significantly risking saponification (hydrolysis) of the ester group.[1]
Question 3: What is the purpose of washing the filtered product with water? Can I use other solvents?
Answer: Washing the crude product on the filter with cold water serves to remove inorganic salts (like NaBr or NaCl formed during neutralization) and other water-soluble impurities.[1] Using cold water minimizes the loss of your desired product due to dissolution.
You can subsequently perform a wash with a cold organic solvent in which your product has poor solubility (e.g., cold ethanol or diethyl ether). This can help remove non-polar organic impurities that are not washed away by water. The choice of this organic wash solvent must be determined empirically to avoid significant product loss.
Troubleshooting Guide: From Reaction Quench to Pure Product
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Oily Residue or No Precipitation After Neutralization
Scenario: You have added the basic solution to your reaction mixture, but instead of a solid precipitating, the solution becomes cloudy, or an oil separates.
Possible Causes & Solutions:
-
Incomplete Neutralization: The pH of the solution may not be sufficiently high to cause full precipitation of the free base.
-
Solution: Monitor the pH of the aqueous phase using pH paper. Continue to add your weak base solution portion-wise until the pH is neutral to slightly basic (pH 7-8). Vigorous stirring is essential to ensure complete mixing.
-
-
Presence of Tautomers: 2-Hydrazino heterocycles can exist in equilibrium with their 2-hydrazono tautomeric forms.[2] Environmental factors like pH and solvent can influence this equilibrium. One tautomer might be more soluble or prone to oiling out than the other.
-
Solution: After neutralization, try adding a small amount of a non-polar co-solvent (e.g., hexane) while stirring vigorously to see if it induces precipitation. Alternatively, proceed to an extraction-based work-up as described below.
-
-
High Impurity Load: The presence of significant amounts of byproducts can act as a eutectic mixture, depressing the melting point of your product and causing it to separate as an oil.
-
Solution: If pH adjustment fails, switch to a liquid-liquid extraction work-up. Dilute the entire reaction mixture with water and extract with an appropriate organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The resulting crude oil or solid can then be subjected to purification.[3]
-
Troubleshooting Workflow: Post-Neutralization Issues
Sources
Technical Support Center: Catalyst Selection for Thiazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the efficiency, yield, and purity of their thiazole synthesis reactions through strategic catalyst selection and troubleshooting. Thiazoles are a cornerstone of many pharmaceuticals, agrochemicals, and industrial materials, making their efficient synthesis a critical objective.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from general principles to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Is a catalyst always necessary for the Hantzsch thiazole synthesis?
Not strictly. The classic Hantzsch synthesis, which involves the condensation of an α-haloketone and a thioamide, is often performed without an external catalyst.[3][4] The reaction proceeds through a nucleophilic substitution (SN2) followed by intramolecular cyclization and dehydration.[4][5] However, while the reaction can proceed thermally, modern variations often employ catalysts to improve reaction rates, increase yields, and enable milder reaction conditions.[6] For simple, high-yielding preparations, a catalyst might be omitted, but for complex substrates or process optimization, a catalyst is highly recommended.
Q2: What are the main classes of catalysts used for thiazole synthesis?
Catalyst choice depends heavily on the specific synthetic route. For Hantzsch-type reactions and their variations, catalysts can be broadly categorized:
-
Acid Catalysts: Brønsted or Lewis acids can facilitate the dehydration step of the Hantzsch synthesis. However, strong acidic conditions can sometimes favor the formation of unwanted isomers.[6][7]
-
Base Catalysts: Bases like triethylamine or piperidine are often used to neutralize the HX acid formed during the reaction, driving the equilibrium toward the product.[2][8] In some modern methods, ionic liquids can act as both the solvent and a basic catalyst.[9]
-
Solid-Supported & Heterogeneous Catalysts: These offer significant advantages in terms of reusability and simplified purification. Examples include silica-supported tungstosilisic acid[5][6] and NiFe₂O₄ nanoparticles.[10]
-
Transition Metal Catalysts: For more advanced syntheses beyond the classic Hantzsch method (e.g., C-H activation, cross-coupling, ylide insertions), catalysts based on Copper, Palladium, and Iridium are becoming increasingly common.[11][12]
Q3: How does solvent choice interact with catalyst selection?
Solvent and catalyst choice are deeply interconnected. The polarity of the solvent affects the solubility of reactants and the stability of intermediates, which in turn influences reaction kinetics.[7]
-
Protic Solvents: Ethanol and methanol are common and work well for many basic Hantzsch reactions, often without a catalyst.[4][7]
-
Anhydrous Conditions: When using water-sensitive catalysts, such as certain Lewis acids, it is critical to use dry solvents to prevent catalyst deactivation.[13]
-
Green Solvents: Modern protocols increasingly use greener solvents like water, polyethylene glycol (PPG), or ionic liquids, which often requires a specific catalyst (e.g., NiFe₂O₄ nanoparticles in ethanol/water) to be effective.[10][13]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Product Yield
Q: My Hantzsch synthesis is resulting in a very low yield. I've checked my stoichiometry. What catalytic factors should I investigate?
A: Low yield is a common problem that can often be traced back to reaction kinetics or reactant stability. Here is a systematic approach to troubleshooting:
Potential Cause & Explanation:
-
Insufficient Activation Energy: The traditional Hantzsch synthesis often requires heating to proceed at a reasonable rate.[6] Without sufficient thermal energy or catalytic assistance, the reaction may stall.
-
Reactant Impurity/Degradation: This is a primary cause of low yields. Impurities in the α-haloketone can lead to side reactions, while many thioamides can be unstable.[6][7] For example, precursors like 2-aminothiophenol are highly susceptible to oxidation, which will halt the desired reaction.[7]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is crucial. A solvent that does not fully dissolve the reactants or a temperature that is too low can severely limit the reaction rate.
Troubleshooting Protocol:
-
Verify Reactant Purity: Before modifying the catalysis, confirm the purity of your α-haloketone and thioamide using NMR, melting point, or another suitable analytical technique. Use freshly purified starting materials if degradation is suspected.[7]
-
Introduce Thermal or Microwave Energy: If running the reaction at room temperature, consider heating to reflux in a suitable solvent like ethanol.[7] For more rapid optimization, microwave irradiation can dramatically reduce reaction times (from hours to minutes) and improve yields.[6][14]
-
Screen Solvents: The ideal solvent depends on your specific substrates. Test a range of solvents with varying polarities, such as ethanol, DMF, or even solvent-free conditions, which have proven effective in some cases.[6][7]
-
Introduce a Catalyst: If thermal methods are insufficient, introduce a catalyst. For a general improvement, a reusable solid acid catalyst like silica-supported tungstosilisic acid can be a good starting point.[5][6]
Sample Protocol: Microwave-Assisted Synthesis of a 2-Aminothiazole Derivative
-
Reaction Setup: In a microwave reactor vessel, combine the α-haloketone (1 mmol) and the thiourea derivative (1.2 mmol).[6]
-
Solvent Addition: Add 5-10 mL of ethanol.[6]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a constant temperature of 60-80°C for 10-15 minutes.[6]
-
Work-up: After cooling, pour the reaction mixture into a dilute aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to neutralize the acid byproduct and precipitate the product.[6][7]
-
Isolation: Collect the precipitated solid by filtration, wash with water, and then a small amount of cold ethanol.[6]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]
Issue 2: Significant Side Product Formation
Q: My reaction produces the desired thiazole, but TLC and NMR show significant impurities and side products. How can I improve selectivity?
A: Side product formation is typically caused by competing reaction pathways. Catalyst choice and precise control over reaction conditions are key to enhancing selectivity.
Potential Cause & Explanation:
-
Formation of Isomers: With N-monosubstituted thioureas, condensation can occur at two different nitrogen atoms, leading to a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[7] The reaction pathway is highly dependent on the acidity of the medium.[6][7]
-
Byproduct Condensations: Unwanted side reactions, such as the formation of bis-thiazoles or self-condensation of starting materials, can occur, especially with incorrect stoichiometry or prolonged heating.[7]
-
Reactant Decomposition: Harsh conditions (high heat, strong acid/base) can cause starting materials or the product to decompose, leading to a complex mixture.
Troubleshooting Protocol:
-
Control the Acidity for Regioselectivity: This is the most critical factor for controlling isomer formation.
-
Optimize Temperature and Reaction Time: Monitor the reaction closely using TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products or further condensation byproducts. Lowering the temperature may also help by slowing the rate of side reactions more than the desired reaction.[6]
-
Employ a "Green" Catalyst System: Modern, highly efficient catalysts can often promote the desired reaction under much milder conditions, inherently reducing side product formation. For example, using NiFe₂O₄ nanoparticles in an ethanol/water mixture allows for high yields at moderate temperatures.[10]
Data & Workflow Visualization
Catalyst Performance Comparison
The following table summarizes data for different catalytic systems used in thiazole or related heterocycle syntheses, providing an indication of their relative performance.
| Catalyst System | Substrates | Solvent | Temp. (°C) | Yield (%) | Reference |
| None (Conventional) | α-Haloketone, Thioamide | Ethanol | Reflux | Variable | [7] |
| Microwave (Catalyst-Free) | α-Haloketone, Thiourea | Ethanol | 120 | ~89 | [14] |
| Silica-Supported Acid | α-Haloketone, Thioamide | Varies | Varies | High | [5][6] |
| NiFe₂O₄ Nanoparticles | α-Halo Carbonyl, Thiosemicarbazide | Ethanol:Water | Varies | 88-90 | [10] |
| Iridium Complex | Sulfoxonium Ylide, Thioamide | Varies | Mild | Broad Scope | [11] |
| Chitosan Hydrogel (Biocatalyst) | Thiosemicarbazone, Hydrazonoyl Halides | Varies | Varies | High | [15] |
Note: Yields are highly substrate-dependent. This table is for comparative purposes.
Diagrams
Caption: General mechanism of the Hantzsch thiazole synthesis.
Caption: Systematic workflow for troubleshooting thiazole synthesis.
References
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- BenchChem. (n.d.). Catalyst selection for efficient 1H-Pyrazolo[4,3-d]thiazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Hantzsch Thiazole Synthesis.
-
Wikipedia. (2024). Thiazole. Retrieved from [Link]
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025).
- BenchChem. (n.d.). Catalyst selection for efficient 2-(4-Methylphenyl)-4(5H)-thiazolone synthesis.
- CUTM Courseware. (n.d.). Thiazole.
-
Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. (n.d.).
- BenchChem. (n.d.). Optimization of reaction conditions for triazole-thiol synthesis.
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved from [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. (2024). ACS Omega. Retrieved from [Link]
- BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal.
-
ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. (2024). MDPI. Retrieved from [Link]
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, thiazole derivatives hold a significant position due to their diverse pharmacological activities. Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate (CAS No: 52481-66-0, Molecular Formula: C₇H₁₁N₃O₂S) is a key synthetic intermediate, the purity and structural integrity of which are critical for the successful synthesis of more complex pharmaceutical agents.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular framework.[3]
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a mere listing of spectral data, we will delve into the rationale behind the observed chemical shifts and coupling patterns, drawing comparisons with structurally related analogues to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit five distinct signals, each corresponding to a unique proton environment in the molecule. The analysis, conducted in a common NMR solvent such as DMSO-d₆, allows for the clear observation of exchangeable protons.
Molecular Structure and Proton Numbering
Caption: Molecular structure of this compound with proton numbering.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H1 (NH) | ~8.0 - 9.5 | Broad Singlet | 1H | The NH proton of the hydrazino group is expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is influenced by the electron-withdrawing nature of the thiazole ring. In similar hydrazinyl-thiazole derivatives, this proton appears in a comparable downfield region.[4] |
| H2 (NH₂) | ~4.5 - 5.5 | Broad Singlet | 2H | The terminal NH₂ protons are generally more shielded than the NH proton directly attached to the ring. They will also appear as a broad, exchangeable singlet. |
| H3 (Thiazole-CH₃) | ~2.3 - 2.6 | Singlet | 3H | The methyl group at the C4 position of the thiazole ring typically resonates in this region. The absence of adjacent protons results in a singlet. |
| H4 (Ethyl-CH₂) | ~4.1 - 4.3 | Quartet | 2H | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |
| H5 (Ethyl-CH₃) | ~1.2 - 1.4 | Triplet | 3H | The terminal methyl protons of the ethyl group are the most shielded. They are split into a triplet by the two adjacent methylene protons. |
Comparative ¹H NMR Analysis
The predicted chemical shifts for this compound can be benchmarked against related structures reported in the literature. For instance, in a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the NH proton was observed in the range of 11.26–12.50 ppm.[4] The significant downfield shift in these analogues is attributed to the formation of an intramolecular hydrogen bond and the electronic effects of the arylidene substituent, which is absent in our target molecule. The thiazole ring proton (H5), which is substituted in our compound, is typically observed between 6.22–7.50 ppm in these related structures.[4]
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule.
Molecular Structure and Carbon Numbering
Caption: Molecular structure of this compound with carbon numbering.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C7 (C=O) | ~160 - 165 | The carbonyl carbon of the ethyl ester is significantly deshielded and appears in the characteristic downfield region for esters. |
| C2 (Thiazole) | ~168 - 172 | The C2 carbon, bonded to two heteroatoms (N and S) and the hydrazino group, is expected to be the most deshielded carbon of the thiazole ring. In related hydrazinylthiazole derivatives, this carbon appears in the range of 168.3–170.6 ppm.[4] |
| C4 (Thiazole) | ~148 - 152 | The C4 carbon, substituted with the methyl group, is also deshielded due to its position in the heterocyclic ring. Similar structures show this carbon in the 148.8–160.9 ppm range.[4] |
| C5 (Thiazole) | ~102 - 106 | The C5 carbon, attached to the electron-withdrawing carboxylate group, is expected to be more shielded than C2 and C4. Literature values for analogous compounds place this carbon between 101.8–104.5 ppm.[4] |
| C8 (Ethyl-CH₂) | ~60 - 62 | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom. |
| C6 (Thiazole-CH₃) | ~15 - 18 | The methyl carbon attached to the thiazole ring is expected in the aliphatic region. |
| C9 (Ethyl-CH₃) | ~14 - 16 | The terminal methyl carbon of the ethyl group is typically found in the upfield region of the spectrum. |
Alternative Analytical Techniques: A Comparative Perspective
While NMR spectroscopy provides the most detailed structural information, other analytical techniques can offer complementary data.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Expected characteristic absorptions include N-H stretching for the hydrazino group (around 3100-3300 cm⁻¹), C=O stretching for the ester (around 1700-1720 cm⁻¹), and C=N and C-S stretching vibrations characteristic of the thiazole ring.[4]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (201.25 g/mol ).[1][2] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, characteristic of the conjugated thiazole system.
However, none of these techniques can provide the atom-specific connectivity and detailed structural map that ¹H and ¹³C NMR offer.
Experimental Protocol for NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Securely cap the NMR tube and vortex gently until the sample is completely dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).
-
Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration for the ¹H spectrum).
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
NMR Data Acquisition Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. By understanding the expected chemical shifts and coupling patterns, and by comparing them with data from analogous compounds, researchers can confidently ascertain the identity and purity of this vital synthetic intermediate. This guide provides a robust framework for such an analysis, empowering scientists in their pursuit of novel therapeutic agents.
References
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ResearchGate. (n.d.). The chemical shifts of NMR (δ ppm) spectral values of compounds 1-6. Retrieved from [Link]
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ResearchGate. (n.d.). Functional groups of the hydrazinyl-thiazole derivatives 2a-p. Retrieved from [Link]
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SpectraBase. (n.d.). ethyl 4-methyl-2-[{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}(propyl)amino]-1,3-thiazole-5-carboxylate. Retrieved from [Link]
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MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
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University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2- hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate Derivatives
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous bioactive compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The precise and reliable characterization of these molecules is paramount for ensuring their quality, safety, and efficacy. Mass spectrometry stands as an indispensable analytical technique in this endeavor, providing sensitive and specific detection, unambiguous structure elucidation, and accurate quantification of these heterocyclic compounds.
This guide offers a comprehensive comparison of mass spectrometry-based approaches for the analysis of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate and its derivatives. We will delve into the nuances of different ionization techniques, explore the fragmentation pathways that are key to structural confirmation, and present a robust, field-proven experimental workflow for their analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: A Comparative Analysis of Ionization Techniques
The journey of a molecule through a mass spectrometer begins with ionization, the process of converting a neutral analyte into a charged ion. The choice of ionization technique is critical and is dictated by the physicochemical properties of the analyte, such as polarity, thermal stability, and molecular weight. For thiazole derivatives, which are often polar and can be thermally labile, soft ionization techniques are generally preferred.
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar and thermally sensitive molecules, making it a primary choice for the analysis of many pharmaceutical compounds, including thiazole derivatives.[2][3] In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
Key Advantages of ESI for Thiazole Derivatives:
-
Soft Ionization: ESI typically produces intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), preserving the molecular weight information which is crucial for initial identification.
-
High Sensitivity: ESI can achieve very low limits of detection, often in the picogram to femtogram range, which is essential for the analysis of low-concentration metabolites or impurities.[2]
-
LC-MS Compatibility: ESI seamlessly couples with liquid chromatography, allowing for the separation of complex mixtures prior to mass analysis.
Causality in Experimental Choices: The use of a protic solvent like methanol or acetonitrile mixed with water in the mobile phase for LC-MS is a deliberate choice to facilitate the protonation of the analyte in the ESI source, thereby enhancing the signal of the [M+H]⁺ ion. The addition of a small amount of a volatile acid, such as formic acid, further promotes protonation and improves peak shape in reversed-phase chromatography.[4]
Atmospheric Pressure Chemical Ionization (APCI): A Complementary Technique
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is often used for compounds that are less polar than those typically analyzed by ESI. In APCI, the sample is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized through a corona discharge.[3]
When to Consider APCI for Thiazole Derivatives:
-
Analysis of Less Polar Derivatives: If the derivatization of the core thiazole structure leads to a significant decrease in polarity, APCI might provide better ionization efficiency than ESI.
-
Reduced Matrix Effects: In some cases, APCI can be less susceptible to ion suppression from complex biological matrices compared to ESI.[2]
Comparative Performance: While ESI is generally more sensitive for polar compounds, APCI can sometimes offer a better response for moderately polar to nonpolar analytes.[1][5][6] The choice between ESI and APCI should be empirically determined during method development for a specific derivative.
Electron Ionization (EI): The Classic Approach for Structural Elucidation
Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons bombard the analyte molecule, causing extensive fragmentation. This fragmentation is highly reproducible and creates a characteristic "fingerprint" mass spectrum that can be searched against spectral libraries for compound identification.
Applicability to Thiazole Derivatives:
-
Structural Confirmation: The detailed fragmentation pattern from EI can provide rich structural information, complementing the molecular weight data from soft ionization techniques.
-
GC-MS Analysis: EI is the standard ionization method for Gas Chromatography-Mass Spectrometry (GC-MS). However, its use for many thiazole derivatives is limited by their potential thermal instability and lack of volatility. Derivatization may be required to make them amenable to GC-MS analysis.
Summary Comparison of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |
| Analyte Polarity | Polar to highly polar | Nonpolar to moderately polar | Volatile, thermally stable compounds |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal vaporization | Requires thermal stability |
| Fragmentation | Minimal (soft ionization) | Moderate | Extensive (hard ionization) |
| Typical Analytes | Peptides, proteins, polar drugs | Steroids, pesticides, less polar drugs | Small volatile organic compounds |
| Common Coupling | LC-MS | LC-MS, GC-MS | GC-MS |
Part 2: Unraveling the Structure through Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision with an inert gas—a process known as Collision-Induced Dissociation (CID)—and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a roadmap to the molecule's structure.
Predicted Fragmentation Pathway of this compound
Based on the structure of the title compound and known fragmentation patterns of similar heterocyclic esters, a plausible fragmentation pathway for the [M+H]⁺ ion (m/z 202.06) can be proposed. The primary fragmentation sites are likely to be the ester group, the hydrazine linker, and the thiazole ring itself.
Caption: Proposed fragmentation pathway for protonated this compound.
Interpretation of Key Fragments:
-
Loss of Ethanol (m/z 202.06 → 156.06): A common fragmentation for ethyl esters, involving the neutral loss of ethanol (46 Da).
-
Loss of Carbon Monoxide (m/z 156.06 → 128.03): Subsequent loss of CO (28 Da) from the ester carbonyl group.
-
Cleavage of the Hydrazine Group: Fragmentation can also be initiated by cleavage of the N-N bond in the hydrazine moiety.
The specific fragments and their relative abundances will depend on the collision energy used in the MS/MS experiment. By carefully analyzing the product ion spectrum, one can piece together the structural components of the molecule, providing a high degree of confidence in its identification.
Part 3: A Robust Experimental Workflow for LC-MS/MS Analysis
A well-designed experimental protocol is the foundation of reliable and reproducible results. The following workflow is recommended for the quantitative and qualitative analysis of this compound derivatives.
Caption: Recommended experimental workflow for the LC-MS/MS analysis of thiazole derivatives.
Step-by-Step Experimental Protocol
1. Sample Preparation: [7]
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the reference standard of this compound and dissolve it in 1 mL of LC-MS grade methanol.
-
Working Standards: Perform serial dilutions of the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water) to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Filtration: If the sample solution contains any particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.
2. Liquid Chromatography (LC) Method:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reversed-phase column. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution is often necessary to separate the analyte from impurities and matrix components. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small injection volume helps to maintain good peak shape. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
3. Mass Spectrometry (MS) Method: [8]
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Optimal for this class of polar compounds. |
| Polarity | Positive | The basic nitrogen atoms in the thiazole and hydrazine moieties are readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For quantitative analysis, MRM provides the highest sensitivity and selectivity. |
| Precursor Ion | [M+H]⁺ (m/z 202.1) | The protonated molecular ion. |
| Product Ions | e.g., m/z 156.1, 128.0 | Select the most intense and specific fragment ions for monitoring. |
| Collision Energy | Optimize empirically (e.g., 10-30 eV) | The collision energy should be optimized to maximize the signal of the product ions. |
Self-Validating System: This protocol incorporates a self-validating system. The use of a specific precursor-to-product ion transition in MRM mode ensures high selectivity. The retention time from the LC separation provides an additional layer of confirmation. The combination of a specific retention time and a specific mass transition is highly indicative of the target analyte's presence.
Conclusion
The mass spectrometric analysis of this compound derivatives is a multifaceted task that requires a thoughtful selection of analytical techniques and a well-designed experimental workflow. For most applications, a combination of liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) will provide the necessary sensitivity, selectivity, and structural information. By understanding the principles of ionization and fragmentation, and by implementing a robust analytical method, researchers, scientists, and drug development professionals can confidently characterize and quantify these important pharmaceutical compounds.
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A Comparative Guide to the Biological Activity of Thiazole Derivatives: Spotlight on Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
Abstract
The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] This guide provides a comparative analysis of the biological activity of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate and its derivatives against other classes of thiazole compounds. We delve into the structure-activity relationships (SAR) that govern their efficacy, present quantitative experimental data, and provide detailed, validated protocols for key in vitro screening assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile heterocyclic scaffold.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a "privileged scaffold" in drug design. This designation stems from its presence in a multitude of natural products (like Thiamine - Vitamin B1) and synthetic drugs.[2] Marketed pharmaceuticals such as the antiretroviral drug Ritonavir, the anti-inflammatory Meloxicam, and the anticancer agent Tiazofurin all feature a thiazole core, highlighting its therapeutic versatility and favorable pharmacological properties.[1][4] The ring's ability to participate in hydrogen bonding, hydrophobic, and π-π stacking interactions allows for effective binding to a wide range of biological targets.
The subject of this guide, This compound , serves as a crucial synthetic intermediate. The hydrazino (-NHNH2) group at the 2-position is a highly versatile chemical handle, allowing for the facile synthesis of a large library of hydrazone derivatives.[5][6] It is often these subsequent derivatives that exhibit potent and specific biological activities.
Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment. [7]2. Compound Treatment: Prepare serial dilutions of the test thiazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the various compound concentrations. [8]3. Controls (Self-Validation):
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used to dissolve the compounds (typically <0.5%). [8] * Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. [7]During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the insoluble formazan crystals. [7]Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. [8]7. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. [9]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration (on a log scale) to determine the IC₅₀ value—the concentration that inhibits cell viability by 50%.
Conclusion and Future Directions
This guide highlights that this compound is a valuable scaffold for generating biologically active molecules. Its true potential is unlocked upon derivatization of the hydrazino group, leading to hydrazones with significant antimicrobial and anticancer properties. Comparative analysis reveals that the specific substituents appended to the thiazole-hydrazone core are critical determinants of potency and selectivity. Thiazole-hydrazones incorporating moieties like 5-nitrofuran exhibit potent antibacterial activity, while those hybridized with other complex aromatic systems show promising cytotoxicity against various cancer cell lines.
Future research should focus on expanding the library of these derivatives and conducting systematic SAR studies to optimize activity and minimize toxicity. Advanced in silico modeling can aid in designing compounds with improved binding affinity for specific microbial or cancer-related targets. The protocols provided herein offer a robust framework for the initial in vitro screening of these next-generation thiazole-based therapeutic candidates.
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- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (MDPI)
- Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.
- Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents.
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
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- Antimicrobial Activity of Some Steroidal Hydrazones. (PMC - NIH)
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A Comparative Crystallographic Guide to Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Thiazole Hydrazones in Medicinal Chemistry
Thiazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prevalence in pharmaceuticals stems from their versatile chemical reactivity and their ability to engage in a wide range of biological interactions. The introduction of a hydrazone moiety to the thiazole scaffold further enhances its potential, creating a class of compounds with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The precise three-dimensional arrangement of atoms in these molecules is paramount to their biological function. X-ray crystallography stands as the definitive method for elucidating these intricate structures, providing unparalleled insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.[1] This guide offers a comparative analysis of the X-ray crystallographic data of two derivatives of ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate, highlighting the influence of substituents on their solid-state structures. Understanding these structural nuances is critical for rational drug design and the development of novel therapeutic agents.
Comparative Structural Analysis
This guide focuses on the crystallographic comparison of two derivatives:
-
Derivative 1: Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate
-
Derivative 2: Ethyl 2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazin-1-ylidene]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
The primary difference between these derivatives lies in the substitution pattern on the benzylidene ring, which significantly influences their crystal packing and intermolecular interactions.
Molecular Conformation
In both derivatives, the core thiazole and benzylidenehydrazinyl moieties are largely planar. For Derivative 1, the dihedral angle between the benzylidenehydrazinyl plane and the thiazole ring is a mere 8.41(9)°.[1] This near-planarity is indicative of an extended π-conjugation system. Similarly, Derivative 2 exhibits a dihedral angle of 2.88(9)° between the mean planes of the benzene and thiazole rings, suggesting a highly planar conformation.[2] Both molecules adopt an E configuration about the C=N double bond of the hydrazone linkage.[1][2]
Crystal Packing and Intermolecular Interactions
The substituents on the benzylidene ring play a crucial role in dictating the supramolecular architecture of the crystals.
-
Derivative 1 (2-nitrobenzylidene): The crystal packing of the nitro-substituted derivative is characterized by a network of weak intermolecular interactions. The primary interactions involve C—H···O and C—H···N hydrogen bonds, which link the molecules into a three-dimensional network. The presence of the nitro group also introduces the potential for π-π stacking interactions, further stabilizing the crystal lattice.
-
Derivative 2 (4-hydroxy-3-methoxybenzylidene): In contrast, the hydroxyl and methoxy groups of Derivative 2 introduce strong hydrogen bonding capabilities. The crystal structure reveals that molecules are linked by O—H···O hydrogen bonds, forming chains.[2] These chains are further interconnected by C—H···O hydrogen bonds, creating sheet-like structures.[2] An intramolecular C—H···O hydrogen bond is also observed between a thiazole methyl group and the carbonyl oxygen of the ethyl ester.[2]
The following diagram illustrates the key intermolecular interactions that differentiate the crystal packing of the two derivatives.
Crystallographic Data Summary
The table below provides a side-by-side comparison of the key crystallographic parameters for the two derivatives.
| Parameter | Derivative 1 (2-nitrobenzylidene)[1] | Derivative 2 (4-hydroxy-3-methoxybenzylidene)[2] |
| Chemical Formula | C₁₄H₁₂N₄O₄S | C₁₆H₁₉N₃O₄S |
| Molecular Weight | 332.34 g/mol | 349.40 g/mol |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 12.345(3) | 6.8957(3) |
| b (Å) | 7.654(2) | 10.2716(5) |
| c (Å) | 15.987(4) | 12.7297(6) |
| α (°) | 90 | 74.843(4) |
| β (°) | 109.34(3) | 87.579(4) |
| γ (°) | 90 | 73.304(4) |
| Volume (ų) | 1424.1(6) | 833.06(7) |
| Z | 4 | 2 |
Experimental Protocols
The successful crystallographic analysis of these derivatives hinges on robust synthetic and crystallization procedures. The following sections detail the methodologies employed.
General Workflow
The overall process from synthesis to structural elucidation follows a well-defined path, as illustrated in the workflow diagram below.
Synthesis of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (Derivative 1)
This synthesis is a two-step process involving the formation of a thiosemicarbazone intermediate followed by a cyclization reaction.[1]
Step 1: Synthesis of 1-(2-nitrobenzylidene)thiosemicarbazide
-
Dissolve thiosemicarbazide and 2-nitrobenzaldehyde in a suitable solvent such as ethanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate
-
Suspend the 1-(2-nitrobenzylidene)thiosemicarbazide in absolute ethanol.
-
Add an equimolar amount of ethyl bromopyruvate to the suspension.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and add ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure crystals.
Single Crystal Growth
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.
-
Solvent Selection: Dissolve the purified compound in a minimum amount of a suitable solvent or solvent mixture (e.g., tetrahydrofuran, ethanol, or ethyl acetate) at an elevated temperature.[1]
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment. This can be achieved by covering the container with a perforated film.
-
Vapor Diffusion: Alternatively, place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystal growth.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or loop and dry them on filter paper.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: Select a well-formed single crystal of appropriate size and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: Process the raw diffraction data to correct for experimental factors and obtain a set of unique reflection intensities.
-
Structure Solution: Determine the initial crystal structure using direct methods or Patterson methods.
-
Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares methods until convergence is reached.
-
Validation: Validate the final crystal structure using crystallographic software to ensure its quality and accuracy.
Conclusion
The comparative crystallographic analysis of these two this compound derivatives demonstrates the profound impact of substituent choice on the resulting solid-state architecture. The nitro group in Derivative 1 primarily engages in weaker, non-classical hydrogen bonds and potentially π-π stacking, while the hydroxyl and methoxy groups in Derivative 2 facilitate the formation of robust hydrogen-bonded networks. These insights are invaluable for medicinal chemists and drug development professionals, as the intermolecular interactions observed in the crystalline state can provide a model for understanding ligand-receptor binding and can guide the design of new molecules with improved physicochemical and biological properties. The detailed experimental protocols provided herein offer a practical guide for the synthesis and structural elucidation of this important class of heterocyclic compounds.
References
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Yildirim, S. Ö. (2012). Ethyl 2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazin-1-ylidene]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3213–o3214. [Link]
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Haroon, M., Akhtar, T., Yousuf, M., Tahir, M. N., Rasheed, L., Zahra, S. S., ul Haq, I., & Ashfaq, M. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. BMC Chemistry, 16(1), 18. [Link]
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Saeed, A., Khan, S. U., Mahesar, P. A., Channar, P. A., Shabir, G., & Iqbal, J. (2017). Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. Biochemical and Biophysical Research Communications, 482(1), 176–181. [Link]
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Haroon, M., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. BMC Chemistry, 16(1), 18. [Link]
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In vitro anticancer activity of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate derivatives against different cell lines
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among these, derivatives of ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate have emerged as a promising class of anticancer agents.[2] This guide offers a comparative analysis of the in vitro anticancer performance of these derivatives against various human cancer cell lines, providing supporting experimental data and insights into their mechanisms of action.
The Thiazole Advantage in Oncology Research
Thiazole-containing compounds exhibit significant potential in cancer therapy due to their ability to interact with various biological targets.[1] The nitrogen and sulfur atoms within the thiazole ring can form crucial hydrogen bonds with amino acid residues in receptor proteins, contributing to their anticancer effects.[3] Many established anticancer drugs, such as Dasatinib and Tiazofurin, feature a thiazole moiety, underscoring the importance of this heterocyclic system in the development of novel therapeutics.[1] Derivatives of the this compound scaffold are of particular interest due to the versatile hydrazone linkage, which allows for the introduction of diverse substituents to modulate their biological activity.
Comparative Cytotoxicity Across Cancer Cell Lines
The in vitro cytotoxic activity of a series of thiazolyl hydrazone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological function, is a key metric for comparison. The following table summarizes the IC50 values for several derivatives, highlighting the impact of different substitutions on their anticancer efficacy. The data is compiled from various studies to provide a comparative overview. It is important to note that variations in experimental conditions can influence IC50 values.
| Compound ID | Core Structure | R-Group Substitution | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Derivative 1 | 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | - | A2780 (Ovarian) | 11.6 | Cisplatin | ~1-5 |
| HeLa (Cervical) | 22.4 | Cisplatin | ~1-5 | |||
| Derivative 2 | 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | - | A2780 (Ovarian) | 12.4 | Cisplatin | ~1-5 |
| HeLa (Cervical) | 19.4 | Cisplatin | ~1-5 | |||
| Derivative 3 | 2-[2-[4-Hydroxy-3-phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one | 4-Hydroxy-3-(phenyldiazenyl)benzylidene | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |||
| Derivative 4 | 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | 4-Hydroxybenzylidene | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | |||
| Derivative 5 | Thiazolyl-hydrazone derivative | 4-cyanophenyl at thiazole C4, 2-hydroxy-3-methylbenzylidene at hydrazone | MCF-7 (Breast) | 1.0 ± 0.1 | Cisplatin | Not specified |
| HCT-116 (Colon) | 1.6 ± 0.1 | Cisplatin | Not specified | |||
| Doxorubicin | Standard Chemotherapy | - | MCF-7 (Breast) | ~0.02 - 1 | - | - |
| HepG2 (Liver) | ~0.1 - 1 | - | - | |||
| HCT-116 (Colon) | ~0.1 - 1 | - | - |
Probing the Mechanism of Action: A Look at Cellular Pathways
The anticancer activity of these thiazole derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the cell cycle.[4]
Induction of Apoptosis
Many thiazole-containing compounds exert their cytotoxic effects by triggering the apoptotic cascade within cancer cells.[3] This can involve various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some derivatives have been shown to cause mitochondrial depolarization, a key event in the initiation of apoptosis.[4]
Caption: Simplified intrinsic apoptosis pathway induced by thiazole derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, certain thiazole derivatives can halt the proliferation of cancer cells by causing cell cycle arrest.[4] This prevents the cells from dividing and growing. The arrest can occur at different phases of the cell cycle, such as G1, S, or G2/M, depending on the specific compound and its molecular target.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
The determination of IC50 values is a critical step in the evaluation of potential anticancer compounds. The MTT assay is a widely used colorimetric method for assessing cell viability.
MTT Assay Protocol
This protocol outlines the steps for determining the cytotoxic effects of thiazole derivatives on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Thiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivatives in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and promising scaffold for the development of novel anticancer agents. The comparative data presented in this guide highlight the potential for significant cytotoxic activity against a range of cancer cell lines. Structure-activity relationship (SAR) studies are crucial to further optimize the potency and selectivity of these compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by the most active derivatives to facilitate their rational design and clinical translation.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2021). Synthesis and Anticancer Activity of Some New Thiazole Derivatives. Journal of Chemistry, 2021, 1-11.
- El-Sayed, W. M., Ali, O. M., & El-Shehry, M. F. (2021). Synthesis, biological evaluation and molecular docking of new thiazole derivatives as potential anticancer agents. Journal of the Iranian Chemical Society, 18(10), 2595-2609.
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2018). Synthesis, characterization, and anticancer activity of some new thiazole derivatives.
- Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2008). Synthesis and in vitro anticancer activity of some new 4-substituted-1, 3-thiazole derivatives. Archiv der Pharmazie, 341(11), 724-730.
- Hassan, A. S., Askar, A. A., Naglah, A. M., & Al-Omar, M. A. (2021).
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Kumar, A., & Rawat, A. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]
- Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Denkova, P. (2009). Synthesis, cytotoxicity and antineoplastic activity of some new 5-arylidene-2-(4-methyl-1, 3-thiazol-2-ylamino) thiazol-4-ones. European journal of medicinal chemistry, 44(1), 63-69.
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de Santana, T. I., de Oliveira, T. B., de Matos, M. B. C., de Lima, M. C. A., Pitta, I. R., & Galdino, S. L. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European journal of medicinal chemistry, 143, 1793-1804. [Link]
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Upadhyay, A., Singh, A., & Singh, J. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
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The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of Hydrazino-Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the hydrazino-thiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these compounds, offering field-proven insights into their antimicrobial, anticancer, anti-inflammatory, and antidiabetic potential. By dissecting the causal relationships between chemical structure and biological function, we aim to empower researchers to rationally design more potent and selective drug candidates.
The Hydrazino-Thiazole Core: A Versatile Pharmacophore
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets make it a highly sought-after moiety in drug design.[3] The incorporation of a hydrazone linkage (-NH-N=C-) at the 2-position of the thiazole ring introduces additional points for hydrogen bonding and chelation, significantly enhancing the pharmacological profile of the resulting hydrazino-thiazole derivatives.[4][5] This guide will explore how modifications to this core structure influence its interaction with various biological targets.
Unraveling the Antimicrobial Potential: Key Structural Determinants
Hydrazino-thiazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[6][7] The SAR studies reveal that the antimicrobial potency is intricately linked to the nature and position of substituents on the thiazole ring and the appended aromatic or heterocyclic rings.
A critical factor in the antimicrobial activity of these compounds is the substituent on the phenyl ring attached to the hydrazone moiety. Generally, the presence of electron-withdrawing groups such as chloro, nitro, fluoro, and bromo tends to enhance antifungal activity.[4] Conversely, electron-donating groups like hydroxyl and methoxy have been shown to increase antibacterial potency.[4]
For instance, in a series of benzo[d]thiazole-hydrazones, compounds with electron-withdrawing groups exhibited superior antifungal activity compared to the standard drug ketoconazole.[4] Another study on thiazole-based hydrazides indicated that the presence of a hydroxyl group on the phenyl ring led to enhanced antimicrobial activity.[8]
Comparative Analysis of Antimicrobial Activity
| Compound Series | Key Substituents for Enhanced Activity | Target Organisms | Reference |
| Benzo[d]thiazole-hydrazones | Electron-withdrawing groups (Cl, NO2, F, Br) for antifungal activity; Electron-donating groups (OH, OCH3) for antibacterial activity. | Bacteria (e.g., S. aureus, E. coli), Fungi (e.g., C. albicans, A. niger) | [4] |
| Thiazole-based hydrazides | Hydroxyl group on the phenyl ring. | Bacteria and Fungi | [8] |
| 2-Hydrazinyl-thiazoles | Cyclohexylidene moiety. | E. coli | [5] |
Experimental Workflow: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The following diagram illustrates a typical workflow for determining the MIC of hydrazino-thiazole compounds against microbial strains.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Targeting Cancer Cells: SAR of Anticancer Hydrazino-Thiazoles
The thiazole scaffold is a key component of several clinically used anticancer drugs.[9] Hydrazino-thiazole derivatives have emerged as promising anticancer agents, with their activity often linked to the inhibition of critical enzymes like epidermal growth factor receptor (EGFR) and aromatase.[10]
SAR studies have revealed that the substitution pattern on the phenyl ring of the hydrazone moiety plays a pivotal role in the cytotoxic activity. For example, a study on a series of 2-[2-[3-substituted-4-hydroxy benzylidene] hydrazinyl]-thiazole-4[5H]-ones showed that a compound with a phenylazo substitution at the R' position exhibited the highest cytotoxic activity against MCF-7 breast cancer cells.[11] In another series, compounds with a para-chlorophenyl group at the fourth position of the thiazole ring displayed a better anticancer profile than those with an ortho-chlorophenyl substituent.[12]
Furthermore, the presence of a thiophene ring has been associated with dual inhibition of EGFR and aromatase, leading to potent anticancer effects.[10]
Comparative Analysis of Anticancer Activity (IC50 values in µM)
| Compound Series | Substituent Pattern | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| 2-Hydrazinyl-thiazole-4[5H]-ones | Phenylazo at R' | 6.77 ± 0.41 | 8.4 ± 0.51 | - | [11] |
| Thiazole-hydrazide derivatives | p-Chlorophenyl at C4 of thiazole | Potent | - | - | [12] |
| 5-Hydrazinyl-2-(hydrazinyl)thiazoles | Thiophene moiety | 10.87 | 6.73 | - | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the hydrazino-thiazole compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Combating Inflammation: The Anti-inflammatory Role of Hydrazino-Thiazoles
Chronic inflammation is implicated in a wide range of diseases. Hydrazino-thiazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade such as cyclooxygenase (COX).[8][13]
SAR studies indicate that the anti-inflammatory activity is influenced by the electronic nature of the substituents. For instance, in a series of benzo[d]thiazole-hydrazones, the presence of electron-withdrawing groups favored anti-inflammatory activity.[14] The introduction of a hydroxyl and a methoxy group on the phenyl ring has also been shown to drastically enhance anti-inflammatory activity.[3]
Key Structural Features for Anti-inflammatory Activity
Caption: Favorable substitutions for anti-inflammatory activity.
Modulating Metabolic Pathways: Antidiabetic Hydrazino-Thiazoles
Hydrazino-thiazole derivatives have also been investigated for their potential in managing diabetes by inhibiting key enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption.[15][16]
SAR studies of hydrazine-clubbed thiazoles have identified several key features for potent enzyme inhibition. For example, against α-amylase, a compound with a 5-chloro-2-hydroxy substitution was found to be highly potent.[16] The presence of a thiophen-2-yl group also resulted in good enzyme inhibition.[16] For α-glucosidase inhibition, specific substitutions on the aryl ring attached to the hydrazone are crucial, with some derivatives showing significantly greater potency than the standard drug acarbose.[15]
Comparative Analysis of Antidiabetic Activity (IC50 values)
| Enzyme Target | Compound Series | Key Substituents | IC50 Value | Reference |
| α-Amylase | Fluorinated Hydrazinylthiazoles | 5-chloro-2-hydroxy | 5.14 ± 0.03 µM | [16] |
| α-Amylase | Thiazole-appended hydrazones | Various aryl substitutions | 0.23 - 0.5 µM | |
| α-Glucosidase | Hydrazine clubbed thiazoles | Arylmethylene substitutions | 6.2 µM | [15] |
Conclusion and Future Directions
The hydrazino-thiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive body of research on their SAR provides a solid foundation for the rational design of new derivatives with enhanced potency and selectivity. Key takeaways for future drug design include:
-
Fine-tuning electronic properties: The strategic placement of electron-donating or electron-withdrawing groups on the aromatic rings is a critical determinant of biological activity.
-
Exploring diverse substitutions: The introduction of various heterocyclic rings and functional groups can lead to novel interactions with biological targets.
-
Dual-targeting approaches: The inherent ability of some hydrazino-thiazole derivatives to inhibit multiple targets (e.g., EGFR and aromatase) presents an exciting avenue for developing therapies with improved efficacy, particularly in complex diseases like cancer.
Further research focusing on in-vivo efficacy, pharmacokinetic profiling, and toxicity studies of the most promising candidates is essential to translate the potential of these compounds into clinical applications.
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Synthesis, SAR and molecular docking studies of benzo[ d ]thiazole-hydrazones as potential antibacterial and antifungal agents. (2019). ResearchGate. [Link]
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Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). ResearchGate. [Link]
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Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025). Chemistry & Biodiversity, e202400194. [Link]
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2018). Molecules, 23(11), 2947. [Link]
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Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase. (2015). Scientific Reports, 5, 14839. [Link]
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Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2024). ResearchGate. [Link]
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Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach. (2023). RSC Advances, 13(15), 10185-10201. [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega, 8(23), 20835-20847. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(17), 13217. [Link]
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Crystal structure, computational insights, and biological activities of thiazole-based hydrazone zinc(II) complexes. (2023). Journal of Coordination Chemistry, 76(13-14), 1461-1478. [Link]
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Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2014). International Journal of Chemistry, 4(2), 1-8. [Link]
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Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. (2021). European Journal of Medicinal Chemistry, 225, 113743. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole Derivatives with Therapeutic Targets
In the landscape of modern drug discovery, the thiazole moiety stands out as a privileged heterocyclic scaffold. Its presence in a multitude of clinically approved drugs, such as the anticancer agent Dasatinib and the antibiotic Sulfathiazole, underscores its significance.[1][2][3] The versatility of the thiazole ring allows it to interact with a wide array of biological targets, making it a focal point for medicinal chemists.[4][5] This guide, crafted from the perspective of a seasoned application scientist, provides an in-depth, objective comparison of the performance of various thiazole derivatives against key therapeutic targets, supported by data from recent studies. We will delve into the causality behind experimental choices in molecular docking and present a self-validating protocol for such comparative studies.
The Rationale Behind Molecular Docking in Thiazole-Based Drug Discovery
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[6][7] This method is instrumental in structure-based drug design, allowing researchers to screen vast libraries of compounds and prioritize those with the highest likelihood of binding to a therapeutic target.[7][8] For thiazole derivatives, docking studies help elucidate their binding modes, predict their affinity for targets, and guide the rational design of more potent and selective inhibitors.[9] The ultimate goal is to understand the structure-activity relationships (SAR) that govern the therapeutic effects of these compounds.
A Validated Workflow for Comparative Molecular Docking
To ensure the reliability and reproducibility of in-silico predictions, a standardized and well-validated workflow is paramount. The following protocol represents a robust approach to conducting comparative docking studies.
-
Target Protein Preparation:
-
Objective: To prepare the 3D structure of the target protein for docking.
-
Steps:
-
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider human tubulin (a key anticancer target) and bacterial DNA gyrase (an antibacterial target).[10][11]
-
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands, from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atomic charges using a molecular modeling software suite like Schrödinger Maestro or Molegro Virtual Docker.[12][13] This step is crucial for accurately calculating electrostatic interactions.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes. This ensures a more realistic protein conformation.
-
-
-
Ligand Preparation:
-
Objective: To generate low-energy 3D conformations of the thiazole derivatives.
-
Steps:
-
Draw the 2D structures of the thiazole derivatives to be studied.
-
Convert the 2D structures to 3D structures.
-
Generate possible ionization states at a physiological pH (e.g., 7.4).
-
Perform a thorough conformational search and energy minimization for each ligand using a suitable force field (e.g., OPLS, MMFF94). This step is critical as the ligand's conformation significantly impacts its binding affinity.
-
-
-
Binding Site Definition and Grid Generation:
-
Objective: To define the search space for the docking algorithm on the target protein.
-
Steps:
-
Identify the binding site of the protein. This is often the active site where a known inhibitor or natural substrate binds.
-
Define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow for rotational and translational freedom of the ligand.
-
-
-
Molecular Docking and Scoring:
-
Objective: To predict the binding pose and affinity of each thiazole derivative.
-
Steps:
-
Perform the docking calculations using a validated docking program (e.g., GLIDE, AutoDock, Molegro Virtual Docker).[12][13] These programs use different algorithms to explore the conformational space of the ligand within the binding site.
-
The software will generate multiple binding poses for each ligand, ranked by a scoring function. The scoring function estimates the binding free energy of the ligand-protein complex. Lower energy scores generally indicate more favorable binding.[11]
-
-
-
Analysis of Docking Results:
-
Objective: To analyze and compare the docking results of the different thiazole derivatives.
-
Steps:
-
Visually inspect the top-ranked poses for each ligand to ensure they make meaningful interactions with the protein's active site residues.
-
Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.
-
Compare the docking scores and interaction patterns of the different thiazole derivatives to identify the most promising candidates.
-
-
Diagram of the Comparative Docking Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Docking Performance of Thiazole Derivatives
The following table summarizes the docking performance and, where available, the corresponding experimental biological activity of various thiazole derivatives against different therapeutic targets. This allows for a direct comparison of their potential efficacy.
| Thiazole Derivative Class | Therapeutic Target | PDB ID | Docking Score/Binding Affinity | Key Interactions & Experimental Data (IC₅₀) | Reference(s) |
| 2,4-Disubstituted Thiazoles | Tubulin (Anticancer) | 1SA0 | Binding Energies: -13.88 to -14.50 kcal/mol | Interactions with the colchicine binding site. Compound 7c showed potent tubulin polymerization inhibition with an IC₅₀ of 2.00 ± 0.12 µM. | [14][15] |
| N-substituted Thiazoles | FabH (Antibacterial) | 3I L9 | MolDock Scores: -102.612 to -144.236 | Hydrogen bonding and hydrophobic interactions within the active site. Compounds S6, S7, S8, and S9 showed the highest scores, suggesting strong inhibitory potential. | [12] |
| Thiazole-based Chalcones | DNA Gyrase (Antibacterial) | 5MMN | Not explicitly stated, but docking was performed. | Docking studies suggested inhibition of DNA gyrase as a possible mechanism of action. The compounds exhibited good antibacterial activity, in some cases better than streptomycin. | [10] |
| 2-substituted Thiazole-4[5H]-ones | Aromatase, EGFR, CDK2, Bcl-2 (Anticancer) | Multiple | Good docking scores reported for compound 4c . | Compound 4c showed potent cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 2.57 ± 0.16 µM). | [16] |
| Thiazoline-2-thione Derivatives | Bovine Serum Albumin (Anti-inflammatory) | 4F5S | Binding Energies: -4.731 to -5.274 kcal/mol | Compound 4d showed significant inhibition of protein denaturation (IC₅₀ = 21.9 µg/mL), comparable to Aspirin. | [17] |
In-Depth Analysis: Thiazole Derivatives as Tubulin Inhibitors
Tubulin is a highly validated target for anticancer drug development.[11] Several studies have successfully employed molecular docking to design thiazole-based tubulin polymerization inhibitors.[14][15] For instance, a series of 2,4-disubstituted thiazoles were docked into the colchicine binding site of tubulin.[14] The results revealed that compounds with specific substitutions formed key hydrogen bonds and hydrophobic interactions with residues such as Cys241, Leu248, and Ala316. This binding mode is consistent with that of known colchicine site inhibitors. The docking scores correlated well with the experimentally determined cytotoxic activities and tubulin polymerization inhibition assays, validating the in-silico model.[14]
Diagram of Thiazole Derivative Binding to Tubulin
Caption: Interaction of a thiazole derivative with key residues in the tubulin active site.
Broader Therapeutic Applications: Antimicrobial and Anti-inflammatory Potential
The therapeutic potential of thiazole derivatives extends beyond cancer.[4][18] Docking studies have been instrumental in identifying their utility as antimicrobial and anti-inflammatory agents. For example, docking of thiazole-based chalcones against bacterial DNA gyrase and other enzymes has helped to elucidate their mechanism of antibacterial action.[10] Similarly, studies on N-substituted thiazoles as FabH inhibitors have identified compounds with excellent docking scores, suggesting their potential as novel antibiotics.[12] In the realm of anti-inflammatory research, thiazoline-2-thione derivatives have been shown through docking to interact favorably with bovine serum albumin, a model for protein denaturation in inflammation, with results corroborating in-vitro assays.[17]
Conclusion
This guide has provided a comprehensive overview of the application of comparative molecular docking studies to the discovery and development of thiazole-based therapeutic agents. The presented workflow emphasizes scientific integrity and provides a framework for conducting robust in-silico experiments. The comparative data clearly demonstrates the versatility of the thiazole scaffold, with derivatives showing promise against a range of targets implicated in cancer, bacterial infections, and inflammation. The strong correlation often observed between docking predictions and experimental results underscores the value of this computational approach in modern drug discovery. As we continue to refine our computational tools and deepen our understanding of disease biology, thiazole derivatives will undoubtedly remain a fertile ground for the development of novel and effective medicines.
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Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024-04-12). MDPI. [Link]
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A Comparative Guide to the Synthetic Validation of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
Foreword: The Strategic Importance of the 2-Hydrazinylthiazole Scaffold
In the landscape of modern medicinal chemistry, the 2-amino-1,3-thiazole framework is a cornerstone, integral to a multitude of therapeutic agents.[1] Its derivative, Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate, represents a critical evolution of this scaffold. The introduction of a hydrazinyl (-NHNH₂) moiety at the 2-position transforms the molecule from a simple building block into a highly versatile intermediate. This functional group serves as a reactive handle for constructing complex hydrazones and other heterocyclic systems, which are frequently investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
Given its utility, the efficient and reliable synthesis of this target compound is of paramount importance. A robust synthetic protocol is not merely a procedure; it is a self-validating system that guarantees reproducibility, scalability, and purity—the foundational pillars of successful drug discovery and development. This guide provides an in-depth comparison of two prevalent synthetic strategies, grounded in the principles of mechanistic organic chemistry and supported by empirical validation workflows. We will dissect the causality behind each protocol's design, offering field-proven insights to guide researchers in selecting the optimal path for their specific objectives.
Protocol A: The Direct One-Pot Synthesis via Hantzsch-Type Condensation
This protocol represents the most direct and atom-economical approach, adapting the classical Hantzsch thiazole synthesis.[4][5] The core strategy involves the condensation of an α-halocarbonyl compound with a thiosemicarbazide, leading directly to the 2-hydrazinylthiazole ring system.
Mechanistic Rationale & Experimental Causality
The reaction proceeds through a well-established mechanism.[6] It begins with the nucleophilic attack of the sulfur atom from thiosemicarbazide onto the electrophilic α-carbon of the halo-ketoester. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[7]
-
Choice of α-Halocarbonyl: Ethyl 2-chloroacetoacetate is the preferred starting material due to its commercial availability and appropriate reactivity. The chloro- leaving group is sufficiently labile for the initial Sₙ2 reaction without being overly unstable.
-
Thiosemicarbazide as Nucleophile: Thiosemicarbazide serves as the sulfur and nitrogen donor for the thiazole ring formation, directly installing the required hydrazinyl group at the 2-position.
-
Solvent System: Absolute ethanol is an ideal solvent. It effectively dissolves the reactants while its protic nature facilitates the proton transfer steps inherent in the cyclization and dehydration mechanism.
-
Reaction Control: The reaction is typically run under reflux to provide the necessary activation energy for cyclization and dehydration.[2] Pouring the reaction mixture into ice water upon completion is a critical step; it precipitates the organic product while retaining any inorganic salts and unreacted polar starting materials in the aqueous phase.
Experimental Workflow: Protocol A
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A Comparative Guide to Purity Assessment of Synthesized Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate using High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound of significant interest, often serving as a key building block in the synthesis of medicinally important agents.[1] The 2-amino-1,3-thiazole framework is a privileged scaffold in drug discovery, with applications in developing treatments for a range of conditions, including infections, inflammation, and hypertension.[1] Given its role as a precursor to active pharmaceutical ingredients (APIs), the purity of this intermediate is not merely a quality metric but a foundational pillar ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry.[2][3] Its high resolution, quantitative accuracy, and sensitivity make it exceptionally well-suited for separating a target compound from its structurally similar process-related impurities and degradation products.[4] This guide provides a comparative analysis of reversed-phase HPLC (RP-HPLC) methodologies for the purity validation of this compound, offering field-proven insights into method development, validation, and interpretation of results.
Understanding the Impurity Profile: A Prerequisite for Method Development
A robust analytical method must be "stability-indicating," meaning it can effectively separate the main compound from any potential impurities. The synthesis of thiazole derivatives, often via variations of the Hantzsch thiazole synthesis, can introduce several types of impurities.[5] For this compound, potential impurities may include:
-
Unreacted Starting Materials: Such as ethyl 2-chloroacetoacetate and a substituted thiosemicarbazide or hydrazine equivalent.
-
Intermediates: Incompletely cyclized precursor molecules.
-
By-products: Compounds formed from side reactions, which can be numerous depending on the specific synthetic route.
-
Degradation Products: The ester functional group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid. The hydrazino group may be prone to oxidation.[5][6]
The diagram below illustrates the relationship between the target analyte and its potential process-related impurities, which a well-designed HPLC method must be able to resolve.
Caption: Relationship between the target molecule and potential impurities.
Comparative HPLC Methodologies: Acetonitrile vs. Methanol
The choice of organic modifier in the mobile phase is a critical parameter in RP-HPLC method development, directly influencing selectivity and resolution. We compare two common isocratic methods utilizing a C18 stationary phase, with the primary variable being the organic solvent: Acetonitrile (Method A) versus Methanol (Method B).
Causality Behind Component Selection:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a nonpolar environment ideal for retaining moderately polar compounds like our target molecule through hydrophobic interactions.[5]
-
Mobile Phase Acidifier (Formic Acid): A small amount of acid (e.g., 0.1% formic acid) is essential. It protonates free silanol groups on the silica backbone of the stationary phase, preventing undesirable peak tailing. It also ensures that the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks and reproducible retention times.[5]
| Parameter | Method A | Method B | Rationale & Scientific Insight |
| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 250 mm) | C18 (e.g., 5 µm, 4.6 x 250 mm) | Standard for reversed-phase chromatography, offering excellent retention for heterocyclic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Methanol | Acetonitrile (ACN) is aprotic and has a lower viscosity, resulting in lower backpressure and higher efficiency. Methanol (MeOH) is a protic solvent and can offer different selectivity through hydrogen bonding interactions, which can be crucial for separating closely eluting peaks.[7] |
| Elution Mode | Isocratic: 60% A / 40% B | Isocratic: 50% A / 50% B | Isocratic elution is simpler, more robust, and ideal for routine quality control once separation is achieved. The ratio is adjusted because ACN is a stronger eluent than MeOH. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. Maintaining a constant temperature is critical for retention time reproducibility.[7] |
| Detection (UV) | 275 nm | 275 nm | The thiazole ring system provides strong UV absorbance. The optimal wavelength should be determined via a UV scan of the analyte to find its absorbance maximum (λmax). |
| Injection Volume | 10 µL | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
Performance Comparison:
| Performance Metric | Method A (Acetonitrile) | Method B (Methanol) |
| Retention Time (Main Peak) | ~ 6.5 min | ~ 8.2 min |
| Resolution (Rs) with Impurity X | 2.1 | 1.8 |
| Theoretical Plates (N) | > 9500 | > 8000 |
| System Backpressure | ~ 1200 psi | ~ 1800 psi |
Detailed Experimental Protocol (Recommended Method A)
This protocol outlines the validated procedure for purity assessment using the Acetonitrile-based method. Adherence to Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) is mandatory.[8]
4.1. Instrumentation
-
HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
4.2. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
Ultrapure Water (18.2 MΩ·cm)
-
Reference Standard (this compound, >99.5% purity)
-
Synthesized Sample Batch
4.3. Chromatographic Conditions
-
Refer to the parameters specified for Method A in the comparison table above.
4.4. Solution Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Filter and degas.
-
Mobile Phase B: Acetonitrile.
-
-
Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 60:40 ratio.
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix thoroughly.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Prepare in the same manner as the Standard Solution, using the synthesized sample batch.
-
4.5. Analysis Workflow
The entire process, from sample preparation to final report, follows a systematic and self-validating workflow.
Caption: Experimental workflow for HPLC purity assessment.
Method Validation: Ensuring Trustworthiness and Reliability
Validation of the analytical method is a regulatory requirement and provides documented evidence that the procedure is suitable for its intended purpose.[9][10] The validation must be performed according to International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][8]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak for the main compound is pure (as determined by PDA detector) and well-resolved (Rs > 2.0) from all other peaks. |
| Linearity | To verify that the detector response is directly proportional to the analyte concentration over a specified range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For purity, from the Limit of Quantitation (LOQ) to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. Assessed by spike/recovery studies. | Mean recovery between 98.0% and 102.0% at three different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (Intra-assay): RSD ≤ 1.0% for 6 replicate sample preparations. Intermediate Precision: Assessed on different days/by different analysts. Results should be comparable. |
| LOD & LOQ | LOD: The lowest amount of analyte that can be detected. LOQ: The lowest amount that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (S/N). Typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C temperature). | System suitability parameters must still be met under the varied conditions. |
Conclusion
The purity assessment of this compound is a critical quality control step in the pharmaceutical manufacturing chain. A well-developed and validated RP-HPLC method is the most reliable tool for this purpose. While an acetonitrile-based mobile phase often provides superior efficiency, a comprehensive method development should always include a comparative evaluation with methanol to ensure optimal selectivity and resolution from all potential process-related impurities and degradants. The protocol and validation guidelines presented here provide a robust framework for researchers, scientists, and drug development professionals to establish a scientifically sound and defensible method for ensuring the purity of this vital pharmaceutical intermediate.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
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Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
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ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 52481-66-0).[1][2] The structural motifs present in this molecule—a thiazole ring and a hydrazine group—are common in compounds with significant biological activity, including antifungal, antitumor, and antidiabetic properties.[3][4][5][6] However, these same functional groups necessitate a rigorous and informed approach to safety. Hydrazine derivatives, in particular, can present significant toxicological risks, including potential carcinogenicity, skin sensitization, and acute toxicity if improperly handled.[7][8] This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Assessment and Risk Analysis
Before handling any chemical, a thorough risk assessment is paramount. For this compound, the primary hazards are inferred from data on analogous thiazole and hydrazine compounds. The core principle is to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
| Potential Hazard | Associated Risk | Rationale & Causality | Recommended Engineering Control |
| Skin Irritation / Sensitization | Direct contact may cause irritation, redness, or an allergic skin reaction.[7][9][10] | Thiazole and hydrazine derivatives are known to be reactive with biological macromolecules, which can lead to skin irritation or trigger an immune response (sensitization) upon repeated exposure. | Handle exclusively within a certified chemical fume hood. |
| Serious Eye Irritation | Splashes can cause serious, potentially damaging, eye irritation.[10][11][12] | The chemical's structure suggests it can irritate mucous membranes. Direct contact with the sensitive tissues of the eye can lead to significant inflammation and injury. | Use of a fume hood minimizes splashes and aerosols. Keep the sash at the lowest practical height. |
| Acute Toxicity (Inhalation/Ingestion) | Inhaling dust or aerosols may be harmful; ingestion can be toxic.[7][11] | Hydrazine derivatives can be systemically toxic. Studies on similar thiazole compounds have shown potential for liver and kidney damage.[13] | All weighing and transfers of solid material or solutions must be performed in a fume hood to prevent inhalation of airborne particles or aerosols.[14] |
| Reactivity | Reacts with strong oxidizing agents, strong acids, and strong bases.[10][11] | The hydrazine moiety is a reducing agent and can react exothermically or decompose in the presence of strong oxidizers. As a base, it will react with acids. | Store separately from incompatible materials.[15] Ensure waste streams are not mixed with incompatible chemicals. |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is your last line of defense, employed after engineering controls (like a fume hood) are in place. Each component is critical to forming a complete barrier against exposure.
Primary Barrier: Hand Protection
Requirement: Double-gloving with nitrile gloves.
Rationale: Hydrazine derivatives can be particularly hazardous upon skin contact.[7] While no specific breakthrough data for this exact compound is available, nitrile gloves provide a robust initial barrier for general chemical handling.[15][16] Double-gloving is a field-proven best practice that provides an additional layer of protection against tears and minimizes contamination when removing the outer pair.
Procedural Steps:
-
Inspect the first pair of nitrile gloves for any defects before donning.
-
Wear the first pair, ensuring it is tucked under the cuff of your lab coat.
-
Wear the second (outer) pair over the first, extending over the cuff of the lab coat.
-
If the outer glove becomes contaminated, remove and dispose of it immediately, then replace it with a new one.
-
Always remove gloves before leaving the laboratory or touching common surfaces like doorknobs and keyboards.[16]
Secondary Barrier: Body and Eye Protection
| PPE Component | Specification | Rationale & Causality |
| Laboratory Coat | Flame-resistant, long-sleeved coat with buttoned or snap cuffs. | This is the primary barrier to protect your skin and personal clothing from minor spills and splashes.[15] The cuffs should be snug to prevent accidental contact with contaminated surfaces. Contaminated lab coats must be professionally laundered and not taken home.[9] |
| Chemical Splash Goggles | ANSI Z87.1-rated, indirectly vented chemical splash goggles. | Standard safety glasses are insufficient as they do not protect from splashes or aerosols that can come from the sides, top, or bottom. Goggles form a seal around the eyes, providing comprehensive protection against irritation and serious injury.[9][15] |
| Face Shield (Task-Specific) | To be worn over chemical splash goggles. | A face shield is required during procedures with a high risk of splashing, such as when transferring large volumes of a solution or during quenching of a reaction. It provides an additional layer of protection for the entire face. |
Respiratory Protection
Requirement: Not typically required when all work is conducted within a certified chemical fume hood.
Rationale: A chemical fume hood is the primary engineering control designed to capture and vent harmful vapors, dusts, and aerosols away from the user.[14] However, if there is a failure of the fume hood or a large spill occurs, respiratory protection will be necessary. In such emergency situations, a respirator with organic vapor cartridges and a P100 particulate filter is recommended. All personnel who may need to use a respirator must be part of a formal respiratory protection program with proper fit-testing and training.
Safe Handling Workflow: From Preparation to Disposal
Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination. This process should be followed for every experiment involving this compound.
Workflow Diagram
Caption: Safe handling workflow for this compound.
Operational Plans and Disposal
Spill Management
For a small spill (<100 mL) inside a chemical fume hood:
-
Alert nearby colleagues.
-
Ensure you are wearing your full core PPE.
-
Contain the spill using a chemical spill kit absorbent material.
-
Gently sweep the absorbed material into a designated hazardous waste bag or container.
-
Wipe the area clean with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.
Waste Disposal
Chemical waste must be handled with the same care as the parent compound.
-
Solid Waste: All solid waste, including contaminated filter paper, gloves, and weighing paper, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Incompatibilities: Do not mix this waste stream with strong acids, bases, or oxidizing agents.[10][11]
All waste must be disposed of through your institution's official hazardous waste management program in accordance with all local, state, and federal regulations.[9][11][12]
References
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- SAFETY DATA SHEET - Methyl hydrazinocarboxylate. (2021). Fisher Scientific.
- Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. (n.d.). PubMed.
- SAFETY DATA SHEET - Hydrazine solution. (n.d.). Merck Millipore.
- SAFETY DATA SHEET - Ethyl 2-methyl-1,3-thiazole-4-carboxylate. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - Methyl hydrazinocarboxylate. (2024). Sigma-Aldrich.
- 2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester. (2026). Chemcia Scientific, LLC.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- LABORATORY HEALTH & SAFETY RULES. (2024). The University of Cyprus-Department of Chemistry.
- Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols.
- Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. (2025). ResearchGate.
- Hydrazinecarbonyl-thiazol-2-acetamides with pronounced apoptotic behavior: synthesis, in vitro/in vivo anti-proliferative activity and molecular modeling simulations. (2023). PubMed.
- Hydrazine Toxicology. (2023). PubMed.
- Ethyl 2-chloro-5-Methyl-1,3-thiazole-4-carboxylate factory direct white raw powder high quality. (2024). Echemi.
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- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). PubMed Central.
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- Synthesis of hydrazinyl-thiazole ester derivatives, in vitro trypanocidal and leishmanicidal activities. (n.d.). PubMed.
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.).
- 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. (n.d.). PubChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
